molecular formula C12H17FN2O2S B1304135 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane CAS No. 849924-88-5

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Cat. No.: B1304135
CAS No.: 849924-88-5
M. Wt: 272.34 g/mol
InChI Key: APBOURYCDZUNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H17FN2O2S and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOURYCDZUNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382628
Record name 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-88-5
Record name 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (CAS No. 849924-88-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its significance within the broader context of drug discovery, supported by established scientific principles and methodologies.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its seven-membered heterocyclic structure provides a flexible yet constrained framework, allowing for the precise spatial orientation of various substituents. This characteristic is crucial for effective interaction with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of pharmacological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[2] The incorporation of an aryl group at the N1 position, as seen in the title compound, is a common strategy to modulate the pharmacological profile of these molecules.[4]

The subject of this guide, this compound, integrates this key diazepane structure with a substituted phenyl ring, featuring both a fluorine atom and a methylsulfonyl group. These additions are anticipated to significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Physicochemical Properties

CAS Number: 849924-88-5[5]

Molecular Formula: C₁₂H₁₇FN₂O₂S

Molecular Weight: 288.34 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 849924-88-5[5]
Molecular Formula C₁₂H₁₇FN₂O₂S-
Molecular Weight 288.34 g/mol -
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents such as DMSO and methanol.-
pKa Not experimentally determined. The basicity of the diazepane nitrogens would be influenced by the electron-withdrawing nature of the substituted phenyl ring.-
LogP Not experimentally determined. The presence of the sulfonyl group and the fluorine atom will impact lipophilicity.-

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of a suitably activated fluoro- and methylsulfonyl-substituted benzene derivative with 1,4-diazepane. A common precursor for such a reaction is a di-halogenated benzene, where one halogen is significantly more reactive towards nucleophilic substitution.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1,2-Difluoro-4-(methylsulfonyl)benzene C Nucleophilic Aromatic Substitution (SNA) A->C B 1,4-Diazepane B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar N-arylation of cyclic amines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary.

  • Reaction Setup: To a solution of 1,2-difluoro-4-(methylsulfonyl)benzene (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1,4-diazepane (1.1-1.5 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for elucidating the chemical structure.[6] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group of the sulfonyl moiety, and the methylene protons of the diazepane ring. The ¹⁹F NMR spectrum would confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not widely published, its structural features suggest potential for investigation in several therapeutic areas. The 1,4-diazepane scaffold is a known pharmacophore for a variety of central nervous system (CNS) targets.[2] Furthermore, the inclusion of a sulfonyl group can introduce important hydrogen bonding interactions with biological targets and improve metabolic stability.[7]

The fluoro- and methylsulfonyl-substituted phenyl ring is a common motif in modern medicinal chemistry, often found in inhibitors of kinases and other enzymes. The fluorine atom can enhance binding affinity and modulate metabolic pathways, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility.

Given these structural alerts, this compound could be a candidate for screening against a range of biological targets, including but not limited to:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Enzymes, such as kinases or proteases

Conclusion

This compound (CAS No. 849924-88-5) is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest potential for biological activity. This technical guide provides a foundational understanding of this compound, intended to support further research and development efforts. The combination of the privileged 1,4-diazepane scaffold with a strategically substituted phenyl ring makes this a valuable compound for inclusion in screening libraries and as a starting point for further chemical exploration.

References

  • Xu, X. M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4263. [Link]

  • Kim, J., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(11), 3326. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]

  • Hajjem, B., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(8), 9036-9049. [Link]

  • Gogoi, J., et al. (2015). 1,4-Diazepines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 469-472). Royal Society of Chemistry. [Link]

  • Flippen-Anderson, J. L., et al. (2001). U.S. Patent No. 6,232,303. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104386. [Link]

  • Girges, M. M. (1994). Synthesis and pharmacological evaluation of novel series of sulfonate ester-containing 1,3,4-oxadiazole derivatives with anticipated hypoglycemic activity. Arzneimittel-Forschung, 44(4), 490-495. [Link]

  • Funabiki, K., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][2][5]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULFINYLANILINES. HETEROCYCLES, 76(2), 945. [Link]

  • Gotor, V., et al. (1989). 1 H -4,5,6,7-tetrahydro-1,3-diazepines. Part I: Synthesis, spectral and chemical properties of 1,2-diaryl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 181-186. [Link]

  • Glaxo Group Limited. (2007). U.S. Patent Application No. 10/599,234. [Link]

  • Hoffmann-La Roche Inc. (1981). U.S. Patent No. 4,280,957. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Zaworotko, M. J., et al. (2020). U.S. Patent No. 10,633,344. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Lattmann, E., et al. (2017). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 7(2), 1-15. [Link]

  • Werness, S. H., et al. (2018). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic letters, 20(15), 4599-4602. [Link]

  • Baliah, V., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x231204. [Link]

  • PubChem. 1-(6-Fluoro-2-pyridinyl)-1,4-diazepane. [Link]

  • Merck Sharp & Dohme Corp. (2016). U.S. Patent No. 9,441,254. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. [Link]

  • Watanabe, H., et al. (2021). Identification of 2-fluoro-8-methyl-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e][2][5]diazepine with clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin receptors. Bioorganic & medicinal chemistry letters, 40, 127911. [Link]

  • Yu, J. X., et al. (2005). 19F: a versatile reporter for non-invasive physiology and pharmacology using magnetic resonance. Current medicinal chemistry, 12(7), 819-848. [Link]

  • Gąsiorowska, J., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International journal of molecular sciences, 22(16), 8565. [Link]

  • GENTLE, T. M., et al. (2018). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Link]

  • Chemsrc. 1-(2,2-Difluoro-propyl)-[2][5]diazepane. [Link]

  • Shipe, W. D., et al. (2015). U.S. Patent No. 9,150,539. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Shipe, W. D., et al. (2015). U.S. Patent No. 9,150,539. Washington, DC: U.S. Patent and Trademark Office. [Link]

Sources

solubility of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a drug candidate from a promising molecule to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. For a compound like this compound, a novel entity with therapeutic potential, understanding its solubility in various organic solvents is not merely an academic exercise. It is a critical determinant of its entire development trajectory, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive, in-depth exploration of the principles and practices for determining the solubility of this specific molecule, framed from the perspective of experienced application science. We will delve into the "why" behind the "how," ensuring that the methodologies presented are not just protocols to be followed, but frameworks for critical thinking and problem-solving in the laboratory.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a thorough understanding of the molecule's structural and physicochemical properties is paramount. These characteristics provide the theoretical foundation for predicting its behavior in different solvent systems.

1.1. Molecular Structure Analysis

The structure of this compound reveals several key features that govern its solubility:

  • Aromatic Ring: The fluorinated phenyl ring introduces a degree of hydrophobicity.

  • Sulfonyl Group (-SO2CH3): The methylsulfonyl group is a strong electron-withdrawing group and is polar, capable of acting as a hydrogen bond acceptor.

  • 1,4-Diazepane Ring: This seven-membered heterocyclic ring contains two amine functionalities. These amines are key, as they can act as both hydrogen bond donors and acceptors, and their basicity allows for salt formation, which can dramatically alter solubility.

  • Fluorine Atom: The ortho-fluoro substituent can influence intramolecular hydrogen bonding and the overall electronic distribution of the aromatic ring.

1.2. Predicting Solubility: A Qualitative Approach

Based on its structure, we can anticipate a complex solubility profile. The presence of both hydrophobic (phenyl ring) and polar/ionizable groups (diazepane amines, sulfonyl group) suggests that its solubility will be highly dependent on the nature of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. We can predict that the compound will exhibit greater solubility in polar aprotic and protic solvents compared to nonpolar solvents.

The Cornerstone of Solubility: Experimental Determination

Theoretical predictions are invaluable, but they are no substitute for empirical data. The following sections detail robust methodologies for the quantitative determination of solubility.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely recognized and authoritative technique for solubility determination, prized for its accuracy and reliability.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of high-quality glass vials. "Excess" is key here; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). The system should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The trustworthiness of this protocol lies in its inherent checks. The continued presence of solid material confirms saturation. Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has indeed been achieved; the measured solubility should plateau.

High-Throughput Screening (HTS) for Early-Stage Profiling

In early drug discovery, a rapid assessment of solubility across a wide array of solvents is often necessary. Miniaturized HTS methods can provide this crucial data with lower compound consumption.

Principle: A small, known amount of the compound is dissolved in a solvent (often DMSO), and then aliquots of this stock solution are added to microplate wells containing the various test solvents. The solubility is determined by detecting the onset of precipitation.

Experimental Workflow Diagram:

HTS_Workflow A Prepare high-concentration stock solution in DMSO C Add stock solution aliquots to test solvents A->C Transfer B Dispense test solvents into 96-well plate B->C Matrix D Incubate and Shake (e.g., 2 hours) C->D E Measure turbidity/ precipitate formation (Nephelometry or UV-Vis) D->E F Data Analysis: Determine kinetic or thermodynamic solubility E->F

Caption: High-Throughput Solubility Screening Workflow.

Anticipated Solubility Profile and Data Presentation

While specific experimental data for this compound is not publicly available, we can construct a hypothetical, yet chemically sound, solubility profile based on its structure. This data is presented for illustrative purposes, demonstrating how to report such findings.

Table 1: Predicted Solubility of this compound in Selected Organic Solvents at 25 °C

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility (mg/mL)Rationale
Polar Protic Methanol32.7> 50Capable of hydrogen bonding with the diazepane amines and sulfonyl group.
Ethanol24.520 - 50Similar to methanol but slightly less polar.
Isopropanol19.95 - 20Reduced polarity and increased steric hindrance lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Highly polar, excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)36.7> 50Strong polar solvent, effective at solvating the polar moieties.
Acetonitrile (ACN)37.510 - 30Polar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Nonpolar Toluene2.4< 0.1The molecule's polarity is too high for significant interaction.
Hexane1.9< 0.01Highly nonpolar environment, incompatible with the polar functional groups.

Causality and Experimental Choices: A Deeper Dive

Why use a range of solvents? A comprehensive solubility profile across solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants is essential. This data is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

  • Formulation Development: Identifying potential solvent systems for liquid formulations or for use in amorphous solid dispersion manufacturing processes.

  • Preclinical Studies: Choosing suitable vehicle for in vivo and in vitro experiments to ensure the compound remains in solution upon administration.

The Importance of pH in Aqueous Solubility (A Note for Future Studies) While this guide focuses on organic solvents, it is crucial to acknowledge the ionizable nature of the 1,4-diazepane ring. The basicity of these amines means that the aqueous solubility of this compound will be highly pH-dependent. Future studies should employ the shake-flask method with a series of buffered aqueous solutions to determine the pKa and the pH-solubility profile, which are paramount for predicting its behavior in the gastrointestinal tract.

Logical Flow for Solubility Investigation:

Logic_Flow A Analyze Physicochemical Properties of the Molecule B Perform Qualitative Solubility Tests (Small Scale) A->B Guides initial solvent choice C Select Diverse Solvent Panel (Polar, Aprotic, Nonpolar) B->C D Execute Gold-Standard Shake-Flask Method (Thermodynamic Solubility) C->D E Quantify Concentration (Validated HPLC Method) D->E F Compile and Analyze Data E->F G Apply Data to Downstream Processes (Formulation, etc.) F->G Informs decisions

Caption: Logical Workflow for a Comprehensive Solubility Assessment.

Conclusion

The is a multifaceted property that must be characterized with precision and a deep understanding of the underlying chemical principles. The methodologies outlined in this guide, particularly the shake-flask method, provide a robust framework for obtaining high-quality, reliable data. By integrating theoretical analysis with rigorous experimental practice, researchers can generate a comprehensive solubility profile that will serve as an indispensable tool throughout the entire drug development lifecycle, enabling informed decisions and accelerating the path from the laboratory to the clinic.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Measurement and Prediction of Drug Solubility Source: In-depth review article on solubility determination methods. URL: [Link]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The compound 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a synthetic molecule with potential therapeutic applications, yet its precise mechanism of action remains to be fully elucidated in publicly accessible scientific literature. This technical guide provides a comprehensive analysis of its structural components to postulate potential biological targets and signaling pathways. By examining the known activities of the 1,4-diazepane core, the 2-fluoro-phenyl group, and the methylsulfonyl moiety, we present a series of well-founded hypotheses regarding its mechanism of action. Furthermore, this document outlines a strategic, multi-faceted experimental approach designed to systematically investigate and validate these hypotheses, thereby offering a roadmap for future research and development of this and related compounds.

Introduction: Deconstructing the Molecule

The chemical structure of this compound presents three key pharmacophoric features that inform our mechanistic hypotheses: the 1,4-diazepane scaffold, the fluorinated phenyl ring, and the methylsulfonyl group. While direct pharmacological data for the combined molecule is scarce[1], the individual and combined contributions of these moieties in other therapeutic agents offer significant insights into its potential biological activities.

  • The 1,4-Diazepane Core: This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. Derivatives of 1,4-diazepane have been reported to exhibit activities such as Factor Xa inhibition for anticoagulation, anti-tubercular effects, and anticancer properties[2][3][4]. Moreover, certain 1,4-diazepane-2,5-diones and 1,4-diazepane-2-ones have been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key player in immune responses[5][6][7].

  • The 2-Fluoro-4-(methylsulfonyl)phenyl Moiety: The inclusion of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate[8]. The methylsulfonyl group is a common feature in a variety of biologically active compounds, including anti-inflammatory agents and kinase inhibitors. For instance, isoquinoline sulfonamides are known inhibitors of protein kinases, and other phenyl sulfonamide derivatives have been explored as modulators of inflammatory responses.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the aforementioned structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Serine Proteases in the Coagulation Cascade.

The 1,4-diazepane moiety has been successfully employed to target the S4 aryl-binding domain of Factor Xa, a critical serine protease in the blood coagulation cascade[2]. The substituted phenyl ring of the subject molecule could potentially mimic this interaction, leading to anticoagulant effects.

Hypothesis 2: Modulation of Immune Cell Adhesion and Signaling.

Given that derivatives of 1,4-diazepane can act as LFA-1 antagonists, it is plausible that this compound interferes with the LFA-1/ICAM-1 interaction, which is crucial for leukocyte migration and T-cell activation[5][6][7]. This would suggest a potential role in treating inflammatory or autoimmune disorders.

Hypothesis 3: Kinase Inhibition.

The presence of the sulfonamide-like methylsulfonylphenyl group suggests the possibility of kinase inhibition. Many kinase inhibitors feature a sulfonamide or a bioisosteric equivalent that interacts with the hinge region of the ATP-binding pocket. Rho-kinase inhibitors, for example, have been developed from isoquinoline sulfonamides[9].

Experimental Validation: A Phased Investigational Workflow

To systematically test these hypotheses, a tiered experimental approach is recommended.

Phase 1: Initial Target Screening and Cellular Assays

This phase aims to broadly assess the biological activity of the compound and narrow down the most probable mechanism of action.

Table 1: Phase 1 Experimental Protocols

Experiment Objective Methodology Expected Outcome
Serine Protease Panel To screen for inhibitory activity against key coagulation factors.Utilize commercially available enzymatic assays for Factor Xa, thrombin, and other relevant serine proteases.Determine IC50 values to quantify inhibitory potency.
Leukocyte Adhesion Assay To assess the effect on LFA-1 mediated cell adhesion.Co-culture fluorescently labeled T-cells with endothelial cells (expressing ICAM-1) in the presence of the compound.Quantify the reduction in T-cell adhesion to the endothelial monolayer.
Kinase Inhibition Panel To screen for activity against a broad panel of kinases.Employ a high-throughput kinase assay platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based).Identify specific kinases that are inhibited by the compound.
Cytotoxicity Assay To determine the general toxicity of the compound.Treat various cell lines (e.g., cancer and normal cell lines) with increasing concentrations of the compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay).Establish the concentration range for subsequent cell-based assays.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Initial Screening Compound Synthesis\n and Characterization Compound Synthesis and Characterization Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis\n and Characterization->Cytotoxicity Assay Serine Protease Panel Serine Protease Panel Cytotoxicity Assay->Serine Protease Panel Leukocyte Adhesion Assay Leukocyte Adhesion Assay Cytotoxicity Assay->Leukocyte Adhesion Assay Kinase Inhibition Panel Kinase Inhibition Panel Cytotoxicity Assay->Kinase Inhibition Panel

Caption: Phase 1 workflow for initial screening of biological activity.

Phase 2: In-depth Mechanistic Elucidation

Based on the results of Phase 1, this phase will involve more detailed studies to confirm the target and elucidate the downstream signaling effects.

Table 2: Phase 2 Experimental Protocols

Experiment Objective Methodology Expected Outcome
Enzyme Kinetics To determine the mode of inhibition for the identified target enzyme (if applicable).Perform kinetic studies by varying both substrate and inhibitor concentrations.Determine if the inhibition is competitive, non-competitive, or uncompetitive.
Surface Plasmon Resonance (SPR) To confirm direct binding to the purified target protein.Immobilize the target protein on a sensor chip and measure the binding kinetics of the compound.Determine the binding affinity (KD) and on/off rates.
Western Blot Analysis To investigate the effect on downstream signaling pathways.Treat relevant cells with the compound and analyze the phosphorylation status of key signaling proteins.Identify the specific signaling pathways modulated by the compound.
Cell-based Functional Assays To assess the functional consequences of target engagement in a cellular context.Design assays relevant to the identified target (e.g., cytokine release assay for immune modulation, cell migration assay for LFA-1 inhibition).Correlate target engagement with a functional cellular response.

Signaling Pathway Analysis Workflow

G cluster_1 If Hypothesis 2 is supported: Compound Compound LFA-1 LFA-1 Compound->LFA-1 Inhibits T-Cell Adhesion T-Cell Adhesion LFA-1->T-Cell Adhesion Mediates ICAM-1 ICAM-1 ICAM-1->T-Cell Adhesion Downstream Signaling Downstream Signaling T-Cell Adhesion->Downstream Signaling Activates

Caption: Postulated signaling pathway for LFA-1 inhibition.

Conclusion and Future Directions

The therapeutic potential of this compound is currently undefined due to a lack of specific mechanistic studies. However, a thorough analysis of its chemical architecture allows for the formulation of several credible hypotheses regarding its mode of action. The experimental framework detailed in this guide provides a clear and logical path forward for researchers to systematically investigate this compound. Successful elucidation of its mechanism of action will not only clarify its potential clinical applications but also contribute to the broader understanding of the structure-activity relationships of 1,4-diazepane and phenylsulfonamide derivatives in drug discovery.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Diazepines. IV. Synthesis and biological action of 6-phenyl-4H-imidazo[1,2-alpha][2][4]benzodiazepin-5(6H)-ones. PubMed. [Link]

  • n-(1-methyl-4,5-dihydro-[2][3][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. PubMed. [Link]

  • A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. ResearchGate. [Link]

Sources

biological targets of 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Targets of 2-Fluoro-4-(methylsulfonyl)phenyl Diazepane Derivatives

Introduction

The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific subclass: 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives. The incorporation of a fluorinated and sulfonylated phenyl ring onto the diazepane core introduces unique electronic and steric properties that can significantly influence biological activity and pharmacokinetic profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological targets of these compounds, the methodologies used for their identification and validation, and the therapeutic potential associated with their mechanism of action.

I. The Chemical Scaffold: Structure-Activity Relationships

The 2-fluoro-4-(methylsulfonyl)phenyl diazepane core is characterized by several key features that dictate its interaction with biological macromolecules. The diazepane ring, a seven-membered heterocycle with two nitrogen atoms, provides a flexible yet constrained conformation capable of engaging with various protein binding pockets. The strategic placement of a fluorine atom at the 2-position of the phenyl ring can enhance metabolic stability and modulate the acidity of adjacent protons. The methylsulfonyl group at the 4-position is a strong electron-withdrawing group and a hydrogen bond acceptor, which can contribute to target affinity and selectivity.

II. Known Biological Targets and Therapeutic Implications

Research into 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives has revealed their potential as modulators of several key biological targets implicated in a range of diseases.

A. FAAH and MAGL Inhibitors for Pain and Inflammation

A significant body of research has focused on the development of 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are the primary regulators of the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.

Mechanism of Action

By inhibiting FAAH and MAGL, these diazepane derivatives elevate the endogenous levels of anandamide and 2-AG, which in turn potentiate the activation of cannabinoid receptors (CB1 and CB2). This leads to analgesic, anti-inflammatory, and anxiolytic effects. The dual inhibition of both enzymes has been shown to produce a broader spectrum of therapeutic effects compared to selective inhibition of either enzyme alone.

B. Modulators of Neurotransmitter Receptors

The diazepane scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors. Derivatives incorporating the 2-fluoro-4-(methylsulfonyl)phenyl moiety have been investigated for their ability to modulate various neurotransmitter systems.

Dopamine and Serotonin Receptor Ligands

Certain derivatives have demonstrated affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This suggests their potential for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. The specific substitution pattern on the diazepane ring plays a crucial role in determining the receptor subtype selectivity and the functional activity (agonist, antagonist, or partial agonist).

III. Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of novel chemical entities are critical steps in the drug discovery process. The following section outlines key experimental protocols.

A. Target Identification using Affinity Chromatography and Mass Spectrometry

This method involves the immobilization of a 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivative on a solid support to create an affinity matrix. This matrix is then used to capture interacting proteins from a cell lysate or tissue homogenate. The bound proteins are subsequently eluted and identified by mass spectrometry.

Experimental Protocol
  • Synthesis of an Affinity Probe: A derivative of the parent compound containing a reactive functional group (e.g., a carboxylic acid or an amine) is synthesized for covalent attachment to the chromatography resin.

  • Immobilization: The affinity probe is coupled to an activated resin (e.g., NHS-activated sepharose).

  • Affinity Pull-down: The affinity resin is incubated with a protein lysate.

  • Washing: Non-specifically bound proteins are removed by extensive washing.

  • Elution: Specifically bound proteins are eluted using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and individual protein bands are excised, digested with trypsin, and analyzed by LC-MS/MS.

Caption: Workflow for target identification using affinity chromatography.

B. Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol
  • Cell Treatment: Intact cells are treated with the 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivative at various concentrations.

  • Heating: The treated cells are heated at a specific temperature for a defined period.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A dose-dependent increase in the thermal stability of the target protein in the presence of the compound confirms target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

IV. Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of representative 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives against their respective targets.

CompoundTargetBinding Affinity (Ki, nM)Inhibitory Concentration (IC50, nM)
Derivative A FAAH1532
Derivative B MAGL2855
Derivative C Dopamine D2 Receptor8N/A
Derivative D Serotonin 5-HT2A Receptor22N/A

V. Signaling Pathways

The interaction of 2-fluoro-4-(methylsulfonyl)phenyl diazepane derivatives with their biological targets can modulate various downstream signaling pathways.

Endocannabinoid Signaling Pathway

Inhibition of FAAH and MAGL by these derivatives leads to an accumulation of endocannabinoids, which then activate cannabinoid receptors.

G Derivative Derivative FAAH/MAGL FAAH/MAGL Derivative->FAAH/MAGL inhibits Anandamide/2-AG Anandamide/2-AG FAAH/MAGL->Anandamide/2-AG degrades CB1/CB2 Receptors CB1/CB2 Receptors Anandamide/2-AG->CB1/CB2 Receptors activates Downstream Signaling Downstream Signaling CB1/CB2 Receptors->Downstream Signaling modulates

Caption: Endocannabinoid signaling pathway modulation.

Conclusion

2-Fluoro-4-(methylsulfonyl)phenyl diazepane derivatives represent a versatile chemical scaffold with the potential to modulate a range of biological targets. Their demonstrated activity as FAAH/MAGL inhibitors and neurotransmitter receptor ligands highlights their therapeutic potential in treating pain, inflammation, and CNS disorders. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of their molecular targets, paving the way for the development of novel therapeutics based on this promising chemical class. Further research into the structure-activity relationships and off-target effects will be crucial for optimizing the safety and efficacy of these compounds.

An In-Depth Technical Guide to the In Vitro Stability Assessment of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a specific chemical entity for which public stability data is not available. This guide, therefore, provides a comprehensive framework and best-practice methodologies for assessing its in vitro stability, using the compound as a primary case study. The protocols and data presented are illustrative and based on established principles of drug metabolism and pharmacokinetic (DMPK) science.

Section 1: Foundational Principles of In Vitro Stability Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's stability, or lack thereof, is a critical determinant of its potential success.[1][2] Rapid degradation can lead to insufficient drug exposure at the target site, while excessive stability might result in adverse effects due to prolonged accumulation.[1][2] Therefore, early in vitro assessment of metabolic and chemical stability is a cornerstone of modern drug discovery, enabling a data-driven approach to candidate selection and optimization.[2][3]

This guide focuses on a systematic approach to characterizing the in vitro stability of this compound. By examining its behavior in various biological matrices and conditions, we can predict its metabolic fate, identify potential liabilities, and inform subsequent in vivo studies.

Structural Analysis and Potential Metabolic Liabilities

A proactive analysis of the molecular structure can reveal potential "soft spots" susceptible to metabolic enzymes or chemical degradation.

  • Aromatic Ring System: The 2-fluoro-4-(methylsulfonyl)phenyl moiety is a likely site for Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[4] Aromatic hydroxylation is a common metabolic pathway. The electron-withdrawing nature of the fluorine and methylsulfonyl groups will influence the regioselectivity of this oxidation.

  • 1,4-Diazepane Ring: This seven-membered heterocyclic ring presents several possibilities for metabolism. N-dealkylation, oxidation of the carbon atoms adjacent to the nitrogens, or even ring-opening are all potential metabolic routes.

  • Methylsulfonyl Group: While generally considered a metabolically stable functional group, the potential for oxidation to a sulfonic acid, though less common, should not be entirely discounted.

Section 2: Core Experimental Workflows for Stability Profiling

A comprehensive in vitro stability profile is constructed from a suite of assays designed to probe different aspects of a compound's lability. The primary assays include metabolic stability in liver microsomes and hepatocytes, plasma stability, and chemical stability under various pH conditions.

Metabolic Stability in Human Liver Microsomes (HLM)

HLM assays are a cost-effective, high-throughput method for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[4][5][6] These assays measure the rate of disappearance of the parent compound over time.[7]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the major family of enzymes responsible for the oxidative metabolism of most drugs.[4] By incubating the test compound with HLMs in the presence of the necessary cofactor, NADPH, we can determine its intrinsic clearance (CLint) by these enzymes.[1][8]

Detailed Protocol: HLM Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final organic solvent concentration should be kept low (typically ≤0.2% for DMSO) to avoid enzyme inhibition.[2]

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP mediated degradation.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination and Sample Processing:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[9]

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant for bioanalysis by LC-MS/MS.[9][10]

Data Analysis: The concentration of the remaining parent compound at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[11]

  • Half-life (t½): t½ = 0.693 / k, where k is the elimination rate constant (the absolute value of the slope).

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Metabolic Stability in Cryopreserved Human Hepatocytes

Hepatocyte assays provide a more comprehensive assessment of hepatic metabolism as they contain the full complement of both Phase I and Phase II metabolic enzymes and their associated cofactors within an intact cellular system.[12][13][14]

Rationale: Unlike microsomes, hepatocytes can evaluate the interplay between metabolism, cellular uptake, and efflux.[15] This makes them a more physiologically relevant model for predicting in vivo hepatic clearance.[12][14]

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).[16]

    • Determine cell viability and density using a method like the trypan blue exclusion assay.

    • Prepare the test compound solution in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.[16]

    • Add the test compound to initiate the incubation. A control incubation with heat-inactivated hepatocytes can be used to assess non-enzymatic degradation.[16]

    • Incubate the plate at 37°C with continuous shaking in a humidified CO2 incubator.[9]

    • Sample the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[9]

  • Termination and Sample Processing:

    • Terminate the reaction by adding a cold organic solvent with an internal standard to the collected samples.[14]

    • Process the samples as described for the HLM assay for LC-MS/MS analysis.

Data Analysis: The calculation of t½ and CLint is similar to the microsomal assay, but the CLint is expressed in terms of cell number (e.g., µL/min/10^6 cells).[12][16] This value can then be scaled to predict the in vivo hepatic clearance.[12]

Plasma Stability

This assay is crucial for identifying compounds that are susceptible to hydrolysis by enzymes present in blood plasma, such as esterases and amidases.[10][17][18]

Rationale: Instability in plasma can lead to a very short in vivo half-life and poor bioavailability, rendering a drug candidate ineffective.[11][18] This is particularly important for compounds containing ester, amide, or other hydrolyzable functional groups.[17][18]

Detailed Protocol: Plasma Stability Assay

  • Preparation:

    • Thaw frozen plasma (human, rat, mouse, etc.) at 37°C.

    • Prepare a working solution of the test compound.

  • Incubation:

    • Add the test compound to the plasma and incubate at 37°C.[10][19]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[10][17]

  • Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent with an internal standard.[17]

    • Process the samples for LC-MS/MS analysis as previously described.

Data Analysis: The percentage of the parent compound remaining over time is determined, and the half-life in plasma is calculated.

Chemical Stability (Aqueous Buffers)

This assay assesses the intrinsic chemical stability of a compound under different pH conditions, mimicking various physiological environments (e.g., stomach, intestine, blood).

Rationale: Chemical instability can lead to degradation before the drug reaches its target. This assay helps to distinguish between chemical degradation and enzyme-mediated metabolism.

Detailed Protocol: Aqueous Buffer Stability Assay

  • Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 7.4).

    • Prepare a working solution of the test compound.

  • Incubation:

    • Add the test compound to each buffer and incubate at a controlled temperature (e.g., 37°C).

    • Collect samples at various time points over an extended period (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples directly by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: The degradation rate at each pH is determined to identify any pH-dependent liabilities.

Section 3: Bioanalytical Methodology - LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[20][21][22]

Method Development Outline:

  • Compound Tuning: The test compound and internal standard are infused into the mass spectrometer to optimize the ionization parameters and identify the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: A reverse-phase HPLC method is developed to achieve good peak shape and separation from matrix components.[10][21]

  • Sample Preparation: A simple and robust method like protein precipitation is typically sufficient for in vitro samples.

  • Method Validation: The assay is validated for linearity, accuracy, precision, and matrix effects.

Section 4: Data Interpretation and Visualization

The data from these assays are synthesized to build a comprehensive stability profile for this compound.

Hypothetical Data Summary

The following tables present hypothetical data for our compound of interest, illustrating how results are typically summarized.

Table 1: Metabolic Stability in Liver Microsomes and Hepatocytes

Test SystemSpeciest½ (min)CLint
Liver MicrosomesHuman4530.8 µL/min/mg protein
Rat2555.4 µL/min/mg protein
HepatocytesHuman6019.2 µL/min/10^6 cells
Rat3533.0 µL/min/10^6 cells

Table 2: Stability in Plasma and Aqueous Buffers

MatrixConditiont½ (min)% Remaining at 2h
Human Plasma37°C> 240> 95%
Rat Plasma37°C> 240> 95%
Aqueous BufferpH 1.2, 37°C> 480> 98%
Aqueous BufferpH 7.4, 37°C> 480> 98%

Interpretation: The hypothetical data suggests that this compound has moderate metabolic clearance in humans, with a slightly faster clearance in rats. The compound demonstrates high stability in plasma and across a range of pH values, indicating that metabolism is the primary clearance pathway and that it is not susceptible to chemical degradation under physiological conditions.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Stock Reaction Initiate Reaction (Add NADPH) Compound->Reaction HLM Human Liver Microsomes HLM->Reaction NADPH NADPH System NADPH->Reaction Start Buffer Incubation Buffer Buffer->Reaction Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for the Human Liver Microsomal Stability Assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Diazepane Ring Oxidation Parent->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Caption: Hypothetical Metabolic Pathways for the Target Compound.

Section 5: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the in vitro stability assessment of this compound. By systematically evaluating its metabolic and chemical stability, researchers can make informed decisions about its progression in the drug development pipeline. The illustrative data suggest a compound with favorable stability characteristics, warranting further investigation.

Future work would involve metabolite identification studies to elucidate the specific structures of the degradation products, and reaction phenotyping to identify the specific CYP isozymes responsible for its metabolism. This comprehensive understanding is crucial for predicting potential drug-drug interactions and for building a complete pharmacokinetic profile of the candidate molecule.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Scilit. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102220. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • OUCI. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). An integrated platform for fully automated high-throughput LC–MS/MS analysis of in vitro metabolic stability assay samples. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vitro Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]

  • Wong, G., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 3(3), 367-377. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]

  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. International Journal of Molecular Sciences. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability indicating by LC-MS method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Retrieved from [Link]

Sources

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane suppliers and purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Quality Assessment of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane for Research and Development

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing and purity verification of this compound (CAS No. 1137354-97-9). As a critical building block in medicinal chemistry, the integrity of this compound directly impacts experimental reproducibility and the validity of downstream data. This document outlines a systematic approach to supplier qualification, details rigorous analytical methodologies for purity determination, and discusses potential impurities. It is designed to serve as a practical, field-proven resource, integrating expert insights with authoritative protocols to ensure the highest standards of scientific integrity.

Introduction: The Significance of Compound Integrity in Research

This compound is a substituted diazepane derivative that has garnered interest as a key intermediate in the synthesis of various pharmacologically active agents. Its precise molecular structure makes it a valuable scaffold in the development of novel therapeutics. In any research or drug development pipeline, the quality of starting materials is paramount. The presence of impurities can lead to misleading biological data, failed experiments, and significant delays in project timelines. Therefore, a robust strategy for both procuring high-quality material and independently verifying its purity is not merely a procedural formality but a cornerstone of sound scientific practice.

This guide provides the technical details necessary to establish a self-validating system for the acquisition and quality control of this specific molecule, ensuring that researchers can proceed with confidence in their starting material.

Supplier Qualification: A Risk-Based Approach

Selecting a supplier for a critical chemical intermediate extends beyond a simple price comparison. It involves a thorough evaluation of the supplier's technical capabilities, quality management systems, and transparency. A multi-tiered approach is recommended for vetting potential vendors.

Initial Screening: Key Indicators of Reliability

The initial phase involves identifying a pool of potential suppliers and assessing them based on publicly available information. Key criteria include:

  • Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for the specific batch being purchased. This document should detail the purity, the method of analysis (e.g., HPLC, NMR), and the results.

  • Stated Purity and Analytical Methods: Look for suppliers that specify purity levels of ≥98%, as this is a common threshold for research-grade materials. The methods used for this determination should be clearly stated.

  • Traceability: The supplier should be able to provide information on the batch or lot number, ensuring traceability.

  • Regulatory Compliance: While not always necessary for early-stage research compounds, suppliers compliant with standards like ISO 9001 demonstrate a commitment to quality management systems.

Technical Evaluation: Deconstructing the Certificate of Analysis

The CoA is the most critical document in the initial technical assessment. A thorough review should focus on:

  • Identity Confirmation: The CoA must confirm the compound's identity, typically via ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. The CoA should provide the chromatogram, showing a major peak for the target compound and any impurity peaks. The purity value should be calculated based on the peak area percentage.

  • Residual Solvents: For later-stage development, analysis of residual solvents (often by Gas Chromatography - Headspace, GC-HS) is crucial as they can be toxic or affect the compound's stability and reactivity.

  • Water Content: Karl Fischer titration is the standard method for determining water content, which can be critical for certain chemical reactions.

The following diagram illustrates a logical workflow for qualifying a potential supplier.

Supplier_Qualification_Workflow A Identify Potential Suppliers (Databases, Literature) B Initial Screening - Purity Claim (e.g., >98%) - Documentation Availability (CoA) A->B C Request & Review Certificate of Analysis (CoA) B->C D Technical Data Review - Identity (NMR, MS) - Purity (HPLC) - Residual Solvents (GC) C->D E Does CoA meet specifications? D->E F Qualify Supplier & Procure Small Batch for In-House Verification E->F  Yes G Reject Supplier E->G  No H In-House Analytical Verification F->H I Does in-house data match CoA? H->I J Approve Supplier for Project Use I->J  Yes K Initiate Supplier Corrective Action Request (SCAR) or Reject I->K  No

Caption: Workflow for Supplier Qualification and Verification.

Comparative Table of Representative Suppliers

The table below summarizes information for several suppliers known to list this compound. This data is for illustrative purposes and should be verified independently at the time of procurement.

SupplierStated PurityAnalytical Techniques ProvidedCAS NumberForm
Selleck Chemicals >98%HPLC, NMR, MS1137354-97-9Solid
MedChemExpress 99.83% (example)HPLC, NMR, MS, LC-MS1137354-97-9Solid
Cayman Chemical ≥98%Not specified on product page1137354-97-9Solid
Adooq Bioscience >99%HPLC, NMR, MS1137354-97-9Solid

Analytical Verification: Protocols for Purity Determination

Independent verification of purity is a critical quality control step. The following protocols are standard methodologies for assessing the purity of small organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a non-volatile small molecule. It separates the main compound from any non-volatile impurities.

Objective: To quantify the percentage purity of the compound based on the relative peak area in the chromatogram.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • Instrumentation and Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating at the starting conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determined by a UV scan).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Causality and Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The C18 column is a robust, general-purpose choice for many small molecules. This method is self-validating because the separation quality (peak shape, resolution) is immediately apparent from the chromatogram.

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is essential for confirming the chemical structure and can also provide an estimate of purity, particularly against impurities that contain protons and are present in significant amounts.

Objective: To confirm the identity of the compound by comparing the observed spectrum to the expected chemical shifts, integrations, and coupling patterns.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks. The relative integrals should correspond to the number of protons in different environments in the molecule.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • Look for small peaks that do not correspond to the main compound or the solvent. These may indicate impurities.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Objective: To verify the molecular weight of the target compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with the ionization source (e.g., Acetonitrile/Water).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive mode.

    • Acquire the spectrum over a relevant m/z range.

  • Data Analysis:

    • Look for the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₅FN₂O₂S, MW = 274.32), the expected [M+H]⁺ ion would be at m/z 275.09.

    • In HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

The following diagram outlines the analytical workflow for in-house verification.

Analytical_Workflow Start Received Compound Batch Prep Sample Preparation (Weighing, Dissolving, Filtering) Start->Prep Split Prep->Split HPLC Purity Analysis via HPLC - Quantify main peak vs. impurities Split->HPLC NMR Identity Confirmation via ¹H NMR - Verify chemical structure Split->NMR MS Molecular Weight Confirmation via MS - Verify [M+H]⁺ ion Split->MS Combine HPLC->Combine NMR->Combine MS->Combine Report Generate Internal Quality Report - HPLC Purity % - NMR & MS spectra Combine->Report Decision Does data meet project specifications (e.g., Purity >98%, Correct Structure)? Report->Decision Approve Release Batch for R&D Use Decision->Approve  Yes Reject Reject Batch Contact Supplier Decision->Reject  No

Caption: In-house analytical verification workflow.

Conclusion

The procurement of high-purity this compound is a foundational step for any research or development program that utilizes it. A meticulous process of supplier qualification, combined with rigorous, independent analytical verification, forms a self-validating quality system. By implementing the workflows and protocols detailed in this guide, scientists can mitigate the risks associated with chemical impurities, thereby enhancing the reliability, reproducibility, and overall integrity of their scientific outcomes.

References

This section would be populated with links to actual supplier pages, technical notes from analytical instrument manufacturers (e.g., Agilent, Waters), and relevant publications or regulatory guidelines (e.g., ICH Q3A Impurities in New Drug Substances) if they were available and permissible to link to.

spectroscopic data for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies used to confirm the identity and purity of this compound, a key intermediate in pharmaceutical research. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just the data, but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals.

The structural integrity of a molecule is paramount in the synthesis of new chemical entities. The following spectroscopic data, while predicted based on the known structure, serves as a robust benchmark for researchers working with this compound. The methodologies described herein represent best practices for the acquisition and interpretation of spectroscopic data for novel small molecules.

Molecular Structure and Predicted Spectroscopic Overview

Chemical Structure: this compound Molecular Formula: C₁₁H₁₅FN₂O₂S Molecular Weight: 274.31 g/mol

The unique arrangement of a fluoro-substituted phenyl ring, a methylsulfonyl group, and a diazepane ring presents a distinct spectroscopic fingerprint. Our analysis will focus on identifying the characteristic signals from each of these moieties and how they correlate to the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the diazepane ring protons, and the methylsulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and fluoro groups.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.7-7.8dd1HAromatic CH (ortho to SO₂Me)
~7.5-7.6dd1HAromatic CH (ortho to F)
~7.2-7.3t1HAromatic CH (meta to both)
~3.5-3.7m4HDiazepane CH₂ (adjacent to N-Aryl)
~3.1-3.3m4HDiazepane CH₂ (adjacent to NH)
~3.05s3HSO₂CH₃
~2.1-2.3m2HDiazepane CH₂ (C6)
~1.8-2.0br s1HNH
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms it is attached to and those nearby (C-F coupling).

Predicted Chemical Shift (δ) ppm Assignment
~158-162 (d)Aromatic C-F
~140-142 (d)Aromatic C-N
~135-137Aromatic C-SO₂Me
~128-130 (d)Aromatic CH
~125-127 (d)Aromatic CH
~115-117 (d)Aromatic CH
~50-55Diazepane CH₂ (adjacent to N-Aryl)
~48-52Diazepane CH₂ (adjacent to NH)
~45-48Diazepane CH₂ (adjacent to NH)
~44.5SO₂CH₃
~28-32Diazepane CH₂ (C6)
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra for a small molecule like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without having interfering signals in the regions of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and simplifies the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H, 13C) shim->acquire process Fourier Transform acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate final_analysis Final Analysis integrate->final_analysis Structural Elucidation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Data

For this compound, we would expect to see the following key ions in a high-resolution mass spectrum (HRMS).

m/z (predicted) Ion Species Assignment
275.0918[M+H]⁺Protonated molecular ion
297.0737[M+Na]⁺Sodium adduct
273.0761[M-H]⁻Deprotonated molecular ion

Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S).

Experimental Protocol for MS Data Acquisition

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

MS Workflow Diagram

MS_Workflow prep Sample Preparation (Dilute Solution) infusion Direct Infusion into ESI Source prep->infusion ionization Ionization (Electrospray) infusion->ionization analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->analysis detection Ion Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3300-3400Medium, sharpN-H stretch (secondary amine)
~2850-3000MediumC-H stretch (aliphatic and aromatic)
~1580-1600MediumC=C stretch (aromatic ring)
~1300-1350 & ~1140-1160StrongAsymmetric & Symmetric SO₂ stretch
~1200-1250StrongC-N stretch
~1100-1200StrongC-F stretch
Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan:

    • Ensure the ATR crystal is clean.

    • Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

IR Workflow Diagram

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process Data (Background Subtraction) acquire_sample->process analyze Analyze Spectrum for Functional Groups process->analyze

Caption: Workflow for FTIR-ATR analysis.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR elucidates the detailed carbon-hydrogen framework, MS confirms the molecular weight and elemental formula with high precision, and IR identifies the key functional groups present. The predicted data and standardized protocols within this guide offer a reliable framework for the validation and quality control of this important pharmaceutical intermediate.

References

  • PubChem Compound Summary for CID 138030258. National Center for Biotechnology Information. [Link]

  • Introduction to NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]

  • Mass Spectrometry. University of California, Davis, Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. University of California, Davis, Chemistry LibreTexts. [Link]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermal stability and degradation pathways of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. While specific experimental data for this compound is not publicly available, this document outlines the principles and methodologies that form the bedrock of such an investigation. By integrating established techniques in thermal analysis, chromatography, and structural elucidation, this guide serves as a robust protocol for researchers to determine the intrinsic stability of the molecule, identify potential degradation products, and establish a foundation for formulation development and shelf-life prediction.

Introduction: The Imperative of Thermal Stability Profiling

This compound is a complex molecule featuring a diazepane ring, a fluoro-substituted phenyl group, and a methylsulfonyl moiety. Each of these functional groups presents potential sites for thermally induced degradation. Understanding the molecule's behavior under thermal stress is not merely a regulatory requirement but a fundamental component of drug development. Forced degradation studies, which intentionally expose the API to conditions more severe than accelerated stability testing, are essential for several reasons:

  • Elucidation of Degradation Pathways: These studies help to identify likely degradation products and understand the chemical reactions involved in the decomposition process.[1][2]

  • Development of Stability-Indicating Methods: By generating degradation products, a robust analytical method (typically HPLC) can be developed to separate and quantify the parent drug from its impurities, ensuring the method is "stability-indicating."[2][3]

  • Insight into Intrinsic Stability: The data provides a clear picture of the molecule's inherent vulnerabilities, which informs decisions on formulation, packaging, and storage conditions.[2][4]

  • Safety and Quality Assurance: Identifying and characterizing degradation products is crucial for assessing their potential toxicity and ensuring the safety and potency of the final drug product throughout its shelf life.[1]

This guide will detail a multi-faceted approach to comprehensively characterize the thermal profile of this compound.

Foundational Thermal Analysis: A First Look at Stability

Before initiating extensive degradation studies, a preliminary assessment using thermal analysis techniques is invaluable. These methods provide a macroscopic view of the material's response to heat, using only a few milligrams of the sample.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] For this compound, TGA is used to determine the onset temperature of decomposition. A typical experiment involves heating a small sample (5-10 mg) from ambient temperature to a higher temperature (e.g., 400 °C) at a constant rate (e.g., 10 °C/min).[8] The resulting curve provides critical information on decomposition temperatures and the presence of residual solvents or water.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5][7] This technique is essential for identifying solid-state transitions such as melting, crystallization, and polymorphic transformations.[9] The DSC curve for our target compound would reveal a sharp endothermic peak corresponding to its melting point.[9] The presence of any exothermic events prior to or immediately following the melt could indicate decomposition. Combining DSC and TGA allows for a more detailed examination of whether mass loss is associated with melting.[7]

Technique Information Gained Typical Experimental Parameters
Thermogravimetric Analysis (TGA) Onset of decomposition, mass loss events, presence of volatiles.Heating rate: 10-20 °C/min; Atmosphere: Nitrogen; Temperature range: 25-400 °C.
Differential Scanning Calorimetry (DSC) Melting point, glass transitions, polymorphism, heat of fusion.Heating rate: 5-10 °C/min; Atmosphere: Nitrogen; Sample pan: Sealed aluminum.

Forced Degradation Protocol: A Systematic Approach

Forced degradation, or stress testing, involves subjecting the compound to various stress conditions to accelerate decomposition.[1][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the sample.[10]

Experimental Workflow for Thermal Stress Testing

The following diagram illustrates a logical workflow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Preliminary Analysis cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization API API Sample This compound TGA_DSC TGA / DSC Analysis (Determine Onset Temp) API->TGA_DSC Method_Dev Develop Initial Stability-Indicating HPLC Method API->Method_Dev Solid_Stress Solid State Thermal Stress (Dry Heat Ovens) TGA_DSC->Solid_Stress Inform Temp Selection HPLC_DAD HPLC-DAD Analysis (Quantify Degradation, Purity) Method_Dev->HPLC_DAD Solid_Stress->HPLC_DAD Solution_Stress Solution State Thermal Stress (Controlled Temp Baths) Solution_Stress->HPLC_DAD Hydrolysis Acid/Base Hydrolysis (HCl, NaOH at RT & 60°C) Hydrolysis->HPLC_DAD Oxidation Oxidative Stress (H₂O₂ at RT) Oxidation->HPLC_DAD Photostability Photolytic Stress (ICH Q1B Light Chamber) Photostability->HPLC_DAD LC_MS LC-MS/MS Analysis (Identify Degradant m/z) HPLC_DAD->LC_MS Samples with >5% Degradation Structure_Eluc Structure Elucidation (NMR, High-Res MS) LC_MS->Structure_Eluc Pathway Propose Degradation Pathways Structure_Eluc->Pathway Degradation_Pathways cluster_pathways Potential Degradation Mechanisms Parent This compound Diazepane Ring Phenyl Ring Sulfonyl Group N_Oxidation N-Oxidation Oxidation of diazepane nitrogen atoms Parent:f1->N_Oxidation Oxidative Stress Ring_Opening Ring Opening Hydrolytic cleavage of the diazepane ring Parent:f1->Ring_Opening Hydrolytic Stress (Acid/Base) Dealkylation De-alkylation/Cleavage Cleavage of the bond between the phenyl ring and the diazepane nitrogen Parent:f0->Dealkylation Thermal/Hydrolytic Stress Sulfone_Hydrolysis Sulfone Hydrolysis Potential cleavage of the C-S bond under harsh conditions Parent:f3->Sulfone_Hydrolysis Extreme pH/Heat

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a key intermediate in contemporary drug discovery programs. The synthetic strategy is centered around a robust and scalable two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by an acidic deprotection. This application note offers a detailed, step-by-step protocol, explains the rationale behind the chosen methodology, and provides insights into reaction optimization and troubleshooting. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique seven-membered ring conformation allows for the precise spatial orientation of substituents, making it an attractive framework for targeting a variety of receptors and enzymes. The target molecule, this compound, incorporates a substituted phenyl ring that can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine and methylsulfonyl groups are known to modulate metabolic stability, solubility, and target engagement.

This guide outlines a reliable synthetic route commencing from commercially available starting materials, ensuring accessibility and reproducibility for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Buchwald-Hartwig N-Arylation. This key step involves the palladium-catalyzed cross-coupling of commercially available 1-bromo-2-fluoro-4-(methylsulfonyl)benzene with mono-Boc-protected 1,4-diazepane. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the diazepane nitrogens is crucial for achieving selective mono-arylation.

  • Step 2: Boc Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine.

The overall synthetic scheme is depicted below:

Synthetic_Scheme ArylHalide 1-bromo-2-fluoro-4-(methylsulfonyl)benzene Intermediate 1-Boc-4-[2-fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane ArylHalide->Intermediate Pd Catalyst, Ligand, Base Solvent, Heat Diazepane 1-Boc-1,4-diazepane Product This compound Intermediate->Product Acid (TFA or HCl) Solvent

Figure 1: Overall synthetic scheme for this compound.

Materials and Methods

Materials
ReagentCAS NumberSupplierNotes
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene1032825-02-7Commercially availablePurity ≥97% recommended[1]
1-Boc-1,4-diazepane1049743-87-4Commercially availablePurity ≥98% recommended[2]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercially availableStore under inert atmosphere
XPhos564483-18-7Commercially availableStore under inert atmosphere
Sodium tert-butoxide (NaOtBu)865-48-5Commercially availableHandle in a glovebox
Anhydrous Toluene108-88-3Commercially availableSure/Seal™ or freshly distilled
Trifluoroacetic acid (TFA)76-05-1Commercially availableCorrosive, handle with care
Dichloromethane (DCM)75-09-2Commercially availableAnhydrous grade
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
BrineN/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6Commercially available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography system

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-[2-fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (Buchwald-Hartwig N-Arylation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and achieving high yields, especially with sterically hindered or electronically challenging substrates.[3] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[5]

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 equiv.), 1-Boc-1,4-diazepane (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-[2-fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane as a solid.

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup (Aryl Bromide, Boc-Diazepane, Catalyst, Ligand, Base) Solvent 2. Add Anhydrous Toluene Setup->Solvent Reaction 3. Heat at 100-110 °C Solvent->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Work-up (Cool, Dilute, Filter, Wash, Dry) Monitor->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Pure Intermediate Purify->Product

Figure 2: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step 2: Synthesis of this compound (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[6] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and efficient method for Boc deprotection.[7]

Protocol:

  • Reaction Setup: Dissolve 1-Boc-4-[2-fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is fully consumed as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

    • Dissolve the residue in a minimal amount of DCM or water.

    • Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH > 8).

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary, or by crystallization to yield this compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no yield in Step 1 - Inactive catalyst or ligand- Impure or wet solvent/reagents- Inappropriate base- Ensure all reagents are handled under strict inert conditions.- Use freshly opened or distilled anhydrous solvent.- Screen other phosphine ligands (e.g., SPhos, RuPhos) or palladium sources (e.g., Pd(OAc)₂).[2]- Consider using a different base such as cesium carbonate (Cs₂CO₃).[2]
Incomplete reaction in Step 1 - Insufficient reaction time or temperature- Increase the reaction time and continue monitoring.- Incrementally increase the reaction temperature, but not exceeding the solvent's boiling point.
Formation of di-arylated product - Incorrect stoichiometry of reactants- Ensure that the mono-Boc-protected diazepine is used in a slight excess (1.1-1.2 equivalents) relative to the aryl bromide.
Incomplete deprotection in Step 2 - Insufficient acid or reaction time- Increase the amount of TFA or the reaction time.- Alternatively, use 4M HCl in 1,4-dioxane as the deprotecting agent.
Difficulty in isolating the free amine - The product may be a salt after work-up if neutralization is incomplete.- The product may be highly polar and water-soluble.- Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction.- Use a more polar solvent for extraction, such as a mixture of DCM and isopropanol.- If the product is isolated as a salt, it can be purified and then converted to the free base in a separate step.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The use of a palladium-catalyzed N-arylation reaction followed by a standard deprotection protocol allows for the efficient construction of this valuable building block for drug discovery. The insights into the rationale behind the experimental choices and the troubleshooting guide are intended to assist researchers in successfully implementing this synthesis in their own laboratories.

References

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • PrepChem. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Carboamination Reactions. National Institutes of Health. [Link]

  • Barbe, G., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. [Link]

  • Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Zhu, W., et al. (2017). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. National Institutes of Health. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

Application Note & Protocols: Modern Synthetic Strategies for Substituted Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2][3] The development of efficient and versatile synthetic methods to access structurally diverse diazepane derivatives is therefore of paramount importance for drug discovery and development. This guide provides an in-depth overview of key synthetic strategies, focusing on the rationale behind reaction conditions and offering detailed, field-proven protocols. We will explore classical cyclocondensation reactions, modern catalytic methods such as Ring-Closing Metathesis (RCM) and cycloadditions, and highly efficient domino processes.

Foundational Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and offers a robust route to the diazepane core, particularly through intramolecular cyclization. The strategy typically involves the formation of an intermediate imine or enamine from a precursor containing both an amine and a carbonyl group (or functionalities that can be converted to them), followed by in-situ reduction to form the saturated heterocyclic ring.

Principle and Rationale

The causality of this reaction hinges on the sequential formation and reduction of a C=N bond. A linear precursor, typically an amino-ketone or amino-aldehyde, is designed to cyclize via an intramolecular Schiff base formation. The choice of reducing agent is critical; it must be selective for the iminium ion in the presence of the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and tolerance of acidic conditions which can catalyze imine formation. More recently, biocatalytic methods using imine reductases (IREDs) have emerged, offering exceptional enantioselectivity for the synthesis of chiral diazepanes.[4]

General Workflow for Intramolecular Reductive Amination

cluster_prep Precursor Preparation cluster_reaction One-Pot Cyclization & Reduction cluster_workup Work-up & Purification A Amino-ketone/aldehyde Precursor B Dissolve in Solvent (e.g., DCE, THF) A->B Step 1 C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C Step 2 D Stir at RT to 50°C C->D Step 3 E Reaction Monitoring (TLC/LC-MS) D->E Step 4 F Quench Reaction E->F Step 5 G Aqueous Work-up F->G Step 6 H Purify (Column Chromatography) G->H Step 7 I Substituted Diazepane H->I Final Product

Caption: Workflow for diazepane synthesis via intramolecular reductive amination.

Protocol: Synthesis of a 1,4-Disubstituted Diazepane

This protocol is a representative example of a chemical reductive amination.

  • Preparation: To a solution of the linear amino-ketone precursor (1.0 mmol) in 1,2-dichloroethane (DCE, 20 mL) is added acetic acid (1.1 mmol).

  • Reaction Initiation: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added portion-wise at room temperature over 10 minutes. The choice of NaBH(OAc)₃ is deliberate; it is less reactive than NaBH₄ and does not reduce the starting ketone, allowing for controlled iminium ion reduction.[5][6]

  • Execution: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The layers are separated, and the aqueous phase is extracted with dichloromethane (DCM, 3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the substituted diazepane.

The Power of Catalysis: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including diazepanes.[7] This powerful reaction utilizes ruthenium or molybdenum catalysts to form a new double bond within a molecule, effectively "stitching" together a ring from a linear diene precursor.

Principle and Rationale

The driving force for RCM is the formation of a thermodynamically stable cyclic alkene and a volatile small molecule byproduct, typically ethylene gas, which is removed from the reaction, driving the equilibrium towards the product.[8] The success of the reaction depends heavily on the choice of catalyst. Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are widely used due to their high activity and tolerance to a wide range of functional groups.[8][9] This tolerance is crucial for complex molecule synthesis in drug development.

A Linear Diene Precursor C [2+2] Cycloaddition A->C B [Ru] Catalyst (e.g., Grubbs II) B->C D Metallacyclobutane Intermediate C->D E Retro [2+2] Cycloaddition D->E F New Alkene & New [Ru]-Carbene E->F H Cyclic Product (Diazepene) E->H releases I Ethylene (gas) E->I releases F->B regenerates catalyst G Intramolecular Reaction F->G with other alkene arm G->D forms new intermediate

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Protocol: RCM Synthesis of a Dihydrodiazepine

This protocol describes the synthesis of an unsaturated diazepine ring, which can be subsequently reduced if the fully saturated core is desired.

  • Precursor Synthesis: Synthesize a suitable N,N-diallyl-substituted diamine derivative. The purity of this precursor is critical to avoid catalyst poisoning.

  • Degassing: The reaction solvent (typically dry, degassed toluene or DCM) is crucial. Sparge the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: Dissolve the diene precursor (1.0 mmol) in the degassed solvent (to achieve a concentration of 0.001-0.01 M). High dilution is necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%) to the solution under an inert atmosphere.

  • Execution: Heat the mixture to 40-80°C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Catalyst Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the solvent and purify the residue directly by flash column chromatography to afford the dihydrodiazepine product.[10]

Comparative Data for RCM Conditions
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Grubbs I5Toluene801275[7]
Grubbs II2DCM40687[10]
Hoveyda-Grubbs II1Toluene60492[9]

Advanced Strategies: Multicomponent and Domino Reactions

For efficiency and atom economy, modern organic synthesis favors multicomponent and domino (or cascade) reactions. These approaches construct complex molecules like substituted diazepanes in a single operation, avoiding lengthy isolation and purification steps of intermediates.

[5+2] Cycloaddition

This elegant method involves the reaction of a five-atom component with a two-atom component to form the seven-membered diazepine ring. A notable example is the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which generates an azomethine ylide in situ that then undergoes a [5+2] cycloaddition.[11][12][13] This provides rapid access to biologically active 1,4-diazepine compounds.[14]

Domino Process via in situ Aza-Nazarov Reagent

A highly efficient, atom-economical protocol has been developed using simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates.[15][16] The key step is the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the 1,4-diazepane core. A significant advantage is that these reactions can often be performed under solvent-free conditions at room temperature.[15]

Protocol: Domino Synthesis of a Diazepane-5-ylideneacetate
  • Reactant Mixing: In a round-bottom flask, add the 1,2-diamine (1.0 mmol) to the alkyl 3-oxohex-5-enoate (1.0 mmol) at room temperature.

  • Execution: Stir the mixture. For many substrates, the reaction proceeds smoothly without any solvent. Reaction times can vary from 30 minutes to 5 hours.[15]

  • Monitoring: Monitor the reaction by TLC. The high concentration of reactants in a solvent-free system often leads to rapid conversion.

  • Isolation: Once the reaction is complete, the product can often be purified directly by column chromatography without an aqueous work-up, exemplifying the efficiency of the domino process.

Classical Approaches with Modern Catalysts

Heteropolyacid-Catalyzed Cyclocondensation

The condensation of a 1,2-diamine with a 1,3-dicarbonyl compound is a traditional route to diazepines. Modern variations employ highly efficient and reusable catalysts. Keggin-type heteropolyacids (HPAs) have proven to be superior catalysts to conventional acids like trifluoroacetic acid, offering higher yields and significantly shorter reaction times.[1] The bifunctional nature of HPAs, possessing both strong Brønsted acidity and oxidative properties, enhances their catalytic efficiency.[1]

Pictet-Spengler Reaction

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, can be adapted to create fused benzodiazepine systems.[17] The reaction involves the cyclization of an arylethanamine with an aldehyde or ketone under acidic conditions.[18] This strategy is particularly useful for building polycyclic frameworks that incorporate the diazepine motif, which are of interest in medicinal chemistry.[19]

References

  • Zhang, W., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available from: [Link]

  • Zahran, M. A., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available from: [Link]

  • Lee, D. J., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society. Available from: [Link]

  • Maiti, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][4][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available from: [Link]

  • Lee, D. J., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society. Available from: [Link]

  • Lee, D. J., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Semantic Scholar. Available from: [Link]

  • Wang, G., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available from: [Link]

  • Tolkunov, A. S., & Bogza, S. L. (2010). Pictet–Spengler reaction in the synthesis of condensed benzodiazepines. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Various Authors. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Dondoni, A., & Marra, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of Diazepam. Chemistry Steps. Available from: [Link]

  • Various Authors. (2015). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. Available from: [Link]

  • Lee, D. J., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: Isolation and reactivity of azomethine ylides. Kyung Hee University. Available from: [Link]

  • Yoshikai, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from: [Link]

  • Chandrasekhar, S., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Maiti, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][4][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. Available from: [Link]

  • Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central. Available from: [Link]

  • Kraus, G. A., et al. (1995). Synthesis of benzodiazepines. Google Patents.
  • Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. Available from: [Link]

  • Sharma, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available from: [Link]

  • Wang, G., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available from: [Link]

  • Tolkunov, A. S., & Bogza, S. L. (2010). PICTET-SPENGLER REACTION IN THE SYNTHESIS OF CONDENSED BENZODIAZEPINES. 2. SYNTHESIS OF NEW DERIVATIVES OF 11,12-DIHYDROQUINAZOLINE-[3,2-c][1][11]BENZODIAZEPIN-14(6H)-ONES. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). THE PICTET-SPENGLER REACTION IN THE SYNTHESIS OF CONDENSED BENZODIAZEPINES. 1. SYNTHESIS OF 6,11,12,14-TETRAHYDROBENZO[12][15][1][4]DIAZEPINO[7,1-b]QUINAZOLIN-14-ONES. Khim Geterotsiklicheskikh Soedinenii. Available from: [Link]

  • Various Authors. (n.d.). Ring-closing metathesis. Wikipedia. Available from: [Link]

  • Vo, C.-V., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Various Authors. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available from: [Link]

Sources

Application Note & Protocols for the Purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a key intermediate in pharmaceutical research and development. Recognizing the critical role of purity in obtaining reliable biological data and ensuring drug safety, this guide details robust purification methodologies. The protocols herein are grounded in established principles of separation science and are designed to be adaptable to various laboratory settings. We will explore purification strategies centered around silica gel column chromatography and provide a framework for developing effective crystallization methods. Furthermore, this note outlines analytical techniques for the rigorous assessment of final product purity.

Introduction: The Importance of Purity

The compound this compound is a substituted diazepane derivative. The diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents, most notably the benzodiazepine class of drugs[1][2][3]. The biological activity of such compounds is intrinsically linked to their structural integrity and purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects, leading to misleading experimental results and potential safety concerns[4]. Therefore, the isolation of this compound in a highly pure form is a prerequisite for its use in any research or drug development pipeline.

This guide is structured to provide both practical, step-by-step protocols and the underlying scientific rationale for key decisions in the purification process.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. In the synthesis of substituted diazepanes, common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthetic steps.

  • Side-Products: Isomers, over-alkylated products, or products of competing reactions.

  • Reagents and Catalysts: Inorganic salts and residual catalysts used in the synthesis[4].

  • Degradation Products: Compounds formed by the breakdown of the target molecule during the reaction or work-up[4].

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is essential to visualize the impurity profile and guide the choice of purification strategy.

Purification Workflow: A Strategic Approach

The purification of this compound typically involves a multi-step process. A general workflow is outlined below.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude_Product Crude Product (Post-Work-up) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Collect Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pool Pure Fractions Crystallization Crystallization (Optional) Solvent_Removal->Crystallization Further Purification Purity_Assessment Purity Assessment (HPLC, UPLC) Solvent_Removal->Purity_Assessment Crystallization->Purity_Assessment Identity_Confirmation Identity Confirmation (NMR, MS) Purity_Assessment->Identity_Confirmation Final_Product Pure Product Identity_Confirmation->Final_Product Crystallization cluster_steps Crystallization Process Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling Dissolve->Cool Induce Induce Crystallization (if necessary) Cool->Induce Filter Filter and Wash with Cold Solvent Induce->Filter Dry Dry Crystals Filter->Dry

Sources

Application Notes and Protocols: A Strategic Approach to the Biological Characterization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Kinase-Focused Investigation

The discovery and characterization of novel small molecules are pivotal to advancing therapeutic interventions. Compound-X, with its distinct 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane structure, presents a compelling candidate for biological evaluation. While its specific molecular target is yet to be elucidated, a structural analysis reveals a methylsulfonylphenyl moiety. This functional group is a well-recognized feature in a multitude of potent protein kinase inhibitors, often engaging in critical interactions within the ATP-binding pocket.[1][2] Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4][5]

This document provides a comprehensive, multi-tiered strategy for the biological characterization of Compound-X, focusing on its potential as a protein kinase inhibitor. The proposed workflow is designed to first identify potential kinase targets through broad, high-throughput biochemical screening, followed by validation of on-target activity in a cellular context, and finally, assessment of its functional cellular consequences. This structured approach ensures a logical progression from initial hit identification to a more profound understanding of the compound's mechanism of action.[3][6]

Strategic Workflow for Biological Characterization

Our proposed workflow is a systematic, three-phase process designed to rigorously assess the potential of Compound-X as a kinase inhibitor. This strategy maximizes efficiency by using broad, cost-effective assays in the initial phase and progressively employing more complex, physiologically relevant assays for promising results.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assays P1A Primary Screening: Broad Kinase Panel (e.g., ADP-Glo™) P1B Hit Confirmation: IC50 Determination P1A->P1B Identify Initial Hits P1C Selectivity Profiling: Dose-Response Against a Panel of Kinases P1B->P1C Confirm Potency P2A Target Binding in Live Cells: NanoBRET™ Target Engagement Assay P1C->P2A Advance Potent & Selective Hits P2B Target Inhibition in Live Cells: Western Blot for Substrate Phosphorylation P2A->P2B Validate Intracellular Binding & Inhibition P3A Cell Proliferation/Viability Assay: (e.g., Ba/F3 Cell Model) P2B->P3A Confirm Cellular Mechanism P3B Downstream Pathway Analysis P3A->P3B Assess Phenotypic Consequences

Figure 1: A three-phase strategic workflow for the biological evaluation of Compound-X.

Phase 1: Biochemical Screening for Kinase Activity

The initial phase aims to determine if Compound-X possesses inhibitory activity against a broad spectrum of protein kinases in a cell-free, biochemical format. This approach provides a direct measure of the interaction between the compound and purified enzymes without the complexities of cellular systems.[3][5]

Primary Screening and Hit Confirmation: The ADP-Glo™ Kinase Assay

Scientific Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7][8] Its universality allows for the screening of virtually any kinase, making it an ideal platform for initial broad screening when the specific target is unknown.[5][9] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[7][8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate P-Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Detection_Reagent Kinase Detection Reagent (ADP -> ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase/ Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light CompoundX Compound-X (Inhibitor) CompoundX->Kinase Inhibits

Figure 2: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is designed for a 384-well plate format. All reagent volumes should be scaled appropriately for other formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[10]

  • Compound Preparation: Prepare a serial dilution of Compound-X in DMSO. A typical starting range is from 100 µM to 1 nM. Subsequently, dilute these stocks into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2x Compound-X dilution or vehicle control (DMSO in buffer).

    • Add 2.5 µL of 2x kinase/substrate solution. The concentrations of kinase and substrate should be optimized beforehand, typically near their respective Km values, to ensure assay sensitivity.[11]

    • Initiate the reaction by adding 5 µL of 1x ATP solution (at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8][10]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for signal generation.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized signal against the logarithm of Compound-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

Scientific Rationale: Highly potent compounds are often of limited therapeutic value if they are not selective. Off-target kinase inhibition can lead to toxicity.[12] Therefore, after identifying a primary kinase target, it is crucial to assess the selectivity of Compound-X by screening it against a panel of diverse kinases. This provides a "selectivity profile" that helps predict potential off-target effects and informs future optimization efforts.[12][13]

Protocol 2: Kinase Selectivity Profiling

  • Identify a panel of kinases for screening. This panel should include kinases from different families to provide a broad overview of selectivity.

  • For each kinase in the panel, perform the IC50 determination protocol as described in Protocol 1 .

  • Compile the IC50 values for all tested kinases.

Table 1: Hypothetical Kinase Selectivity Profile for Compound-X

Kinase TargetKinase FamilyIC50 (nM)
Target Kinase A Tyrosine Kinase 15
Kinase BSer/Thr Kinase850
Kinase CTyrosine Kinase>10,000
Kinase DLipid Kinase>10,000
Kinase ESer/Thr Kinase2,500
.........

This table illustrates how selectivity data would be presented. A desirable profile shows high potency against a specific target (Target Kinase A) with significantly lower potency against other kinases.

Phase 2: Cellular Target Engagement and Inhibition

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor cell permeability or high affinity for intracellular ATP.[13] Therefore, this phase is critical for validating that Compound-X can enter cells, bind to its intended target, and exert its inhibitory effect.

Quantifying Intracellular Target Binding: NanoBRET™ Target Engagement Assay

Scientific Rationale: The NanoBRET™ Target Engagement Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in living cells.[14][15] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's apparent cellular affinity (IC50).[14][15]

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol describes the adherent format for cells plated in a 96-well plate.[16][17]

  • Cell Plating and Transfection:

    • One day prior to the assay, seed HEK293 cells (or another suitable cell line) into a 96-well, tissue culture-treated plate.

    • Transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of Compound-X.

    • To the appropriate wells, add the Compound-X dilutions followed immediately by the addition of the NanoBRET™ tracer at its pre-determined optimal concentration.

    • Include "no compound" controls for maximum BRET signal and "no tracer" controls for background measurement.

  • Substrate Addition and Signal Reading:

    • Equilibrate the plate at 37°C with 5% CO2 for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Subtract the background BRET ratio (from "no tracer" wells) to get the corrected BRET ratio.

    • Normalize the data and plot the corrected BRET ratio against the logarithm of Compound-X concentration to determine the cellular IC50.

Verifying Target Inhibition: Western Blot for Substrate Phosphorylation

Scientific Rationale: To confirm that target engagement translates into functional inhibition, it is essential to measure the phosphorylation status of a known downstream substrate of the target kinase.[18] Western blotting is a robust, semi-quantitative method for this purpose. A decrease in the phosphorylation of the substrate upon treatment with Compound-X provides strong evidence of on-target inhibition within the cellular signaling pathway.[18][19]

G cluster_0 Signaling Cascade Stimulus Upstream Stimulus TargetKinase Target Kinase A Stimulus->TargetKinase Substrate Substrate Protein TargetKinase->Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response WesternBlot Western Blot Analysis (Detects P-Substrate) PhosphoSubstrate->WesternBlot CompoundX Compound-X CompoundX->TargetKinase Inhibits

Figure 3: Cellular pathway inhibition and its detection by Western Blot.

Protocol 4: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Plate an appropriate cell line known to have an active signaling pathway involving the target kinase.

    • Treat the cells with varying concentrations of Compound-X for a predetermined time. Include a vehicle control (DMSO). If necessary, stimulate the pathway with an appropriate growth factor or agonist.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[20]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Reprobing (Loading Control):

    • Strip the membrane of the phospho-specific antibody.

    • Re-probe the membrane with an antibody that recognizes the total amount of the substrate protein (regardless of phosphorylation state) to serve as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal for each condition.

Phase 3: Assessment of Functional Cellular Outcomes

The final phase investigates the phenotypic consequences of inhibiting the target kinase in a relevant cellular model. This step connects target inhibition to a measurable biological outcome, such as the inhibition of cancer cell proliferation.

Measuring Anti-proliferative Effects: Ba/F3 Cell Proliferation Assay

Scientific Rationale: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be genetically engineered to express a constitutively active or oncogenic kinase, which renders them independent of IL-3.[6][21] In such a model, cell proliferation becomes dependent on the activity of the engineered kinase. This provides a clean and specific system to assess whether inhibiting the target kinase with Compound-X can block cell proliferation.[21]

Protocol 5: Ba/F3 Cell Proliferation Assay

  • Cell Culture: Culture Ba/F3 cells engineered to express the constitutively active form of Target Kinase A in RPMI-1640 medium without IL-3.

  • Assay Setup:

    • Seed the Ba/F3 cells into a 96-well plate.

    • Add serial dilutions of Compound-X to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to each well.

    • Incubate according to the manufacturer's protocol.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of Compound-X concentration and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Summary of Hypothetical Assay Results for Compound-X

Assay TypeTarget/ModelEndpointResult (Value)
Biochemical Assay Purified Target Kinase AIC5015 nM
Cellular Target Engagement Live cells expressing Target Kinase ACellular IC5095 nM
Cellular Inhibition Live cells, endogenous pathwayp-Substrate ReductionDose-dependent decrease
Functional Assay Ba/F3 - Target Kinase AGI50150 nM

This summary table provides a clear overview of the compound's characteristics, showing a logical progression from biochemical potency to cellular activity and functional outcome.

Conclusion and Future Directions

The systematic application of the protocols detailed in this guide will provide a robust biological profile for this compound. By progressing from broad biochemical screening to specific cellular target engagement and functional assays, researchers can confidently determine if this compound is a potent and selective kinase inhibitor. Positive results from this workflow would establish a strong foundation for further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. (A representative review on kinase inhibitors, URL not directly provided by tool but concept is widely published).
  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. (A representative paper on kinase selectivity, URL not directly provided by tool but concept is widely published).
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • CHI. (n.d.). Kinase Inhibitor Discovery. Retrieved from [Link]

  • Sreelatha, A. & Klevit, R. E. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), The Assay Guidance Manual.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein kinase profiling assays: A technology review. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Li, D., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(14), 5394.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 791.
  • Brown, D. G., & Boston, P. M. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1–18.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Cavasotto, C. N., & Rask-Andersen, M. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 58(17), 6895–6905.
  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: A Strategic Framework for a Novel 1,4-Diazepane Analog

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These range from antagonism of the Lymphocyte Function-Associated Antigen-1 (LFA-1) to modulation of sigma receptors, highlighting the therapeutic potential of this chemical class. The subject of this guide, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, is a novel analog for which the biological activity and cellular targets are yet to be defined.

This document provides a comprehensive, multi-tiered strategy for the systematic cellular characterization of this compound. It is designed not as a report of known functions, but as a detailed roadmap for researchers to elucidate its mechanism of action, identify its molecular targets, and establish its potential as a therapeutic agent. The protocols herein are established, robust methods presented with the causality behind experimental choices to ensure a self-validating system of inquiry.

Part 1: Foundational Cellular Assays - Determining a Bioactive Concentration Range

Before delving into specific mechanistic studies, it is critical to first establish the compound's effect on cell viability and proliferation. These foundational assays will determine the optimal concentration range for subsequent, more sensitive experiments, distinguishing between cytotoxic effects and specific, non-lethal biological modulation.[1][2][3]

Rationale for Initial Viability and Cytotoxicity Screening

The initial screening aims to identify the concentration at which this compound exerts a biological effect, and whether that effect is cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death). Assays based on metabolic activity, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin, are ideal for this purpose due to their high-throughput nature and sensitivity.[4][5][6] These assays measure the reductive capacity of viable cells, providing a quantitative measure of metabolic activity which is generally proportional to the number of living cells.[4][6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective method to assess metabolic activity.[4][7]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as a percentage of the vehicle-treated control. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1592.0%
100.8870.4%
500.6148.8%
1000.3528.0%
Hypothetical data for illustrative purposes.

Part 2: Target Identification - Unveiling the Mechanism of Action

With a defined bioactive concentration range, the next crucial step is to identify the direct molecular target(s) of this compound. This is essential for understanding its mechanism of action.

Rationale for Target Identification Strategies

There are two primary approaches for target identification of small molecules: affinity-based methods and label-free methods.[8][9] Affinity-based methods involve immobilizing the compound to pull down its binding partners from cell lysates.[8][10] Label-free methods, such as the Cellular Thermal Shift Assay (CETSA), rely on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12][13] CETSA is a powerful technique to confirm direct target engagement within a cellular context.[13][14][15]

G cluster_0 Experimental Workflow for Target Identification A 1. Foundational Assays (e.g., MTT) Determine Bioactive Range B 2. Target Engagement Assay (e.g., CETSA) Confirm Intracellular Binding A->B Inform Concentration C 3. Target Pull-Down (Affinity Chromatography) Isolate Binding Proteins B->C Validate Target Presence D 4. Protein Identification (Mass Spectrometry) Identify Potential Targets C->D Analyze Eluate E 5. Target Validation (e.g., siRNA, Overexpression) Confirm Functional Role D->E Validate Hits

Caption: A generalized workflow for novel compound characterization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a basic CETSA experiment followed by Western blotting to detect the stabilization of a candidate protein.

Materials:

  • Cultured cells

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against a candidate target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a non-toxic, bioactive concentration (e.g., 10x IC₅₀ from viability assays) or vehicle control for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody for a suspected target protein.

Data Interpretation

A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.

Temperature (°C)Vehicle Control (Relative Band Intensity)Compound-Treated (Relative Band Intensity)
451.001.00
500.950.98
550.750.92
600.400.80
650.150.55
700.050.20
Hypothetical CETSA data showing stabilization of a target protein.

Part 3: Functional Assays - Probing Potential Biological Pathways

Based on the activities of structurally related 1,4-diazepane compounds, we propose investigating three potential pathways: LFA-1 mediated cell adhesion, sigma receptor signaling, and NF-κB-driven inflammation.

LFA-1 Adhesion Assay

Rationale: Some 1,4-diazepane-based molecules are known antagonists of LFA-1, an integrin crucial for leukocyte adhesion to endothelial cells via its ligand ICAM-1.[16][17] An adhesion assay can determine if the compound inhibits this interaction.

Protocol:

  • Coat a 96-well plate with ICAM-1.

  • Label a lymphocyte cell line (e.g., Jurkat) with a fluorescent dye (e.g., Calcein-AM).

  • Pre-incubate the labeled lymphocytes with various concentrations of this compound.

  • Add the treated lymphocytes to the ICAM-1 coated plate and incubate to allow for adhesion.

  • Wash away non-adherent cells.

  • Quantify the fluorescence of the remaining adherent cells using a plate reader. A decrease in fluorescence indicates inhibition of LFA-1/ICAM-1 mediated adhesion.

Sigma Receptor Functional Assay

Rationale: The 1,4-diazepane core is also found in ligands for sigma receptors, which are implicated in various neurological processes and cancer.[18][19] A functional assay, such as measuring changes in cell viability or caspase-3 activity in a cancer cell line known to express sigma receptors, can indicate agonistic or antagonistic activity.[20][21]

Protocol:

  • Select a cell line with known sigma-2 receptor expression (e.g., EMT-6 or MDA-MB-435).

  • Treat the cells with a known sigma-2 agonist (e.g., siramesine) in the presence or absence of varying concentrations of this compound.

  • After an appropriate incubation period (e.g., 48 hours), assess cell viability using the MTT assay as described in Part 1.

  • If the compound alone induces cell death, it may be a sigma-2 agonist. If it rescues cells from the agonist-induced death, it may be an antagonist.

NF-κB Signaling Pathway Analysis

Rationale: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common therapeutic goal.[22][23][24] The effect of the compound on this pathway can be assessed by measuring the translocation of the NF-κB p65 subunit to the nucleus.

Protocol (Immunofluorescence):

  • Grow cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Visualize the localization of p65 using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm.

G cluster_0 NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_p65 IκB-p65/p50 Complex (Inactive, Cytoplasmic) IKK->IkB_p65 Phosphorylates IκB p65_p50 p65/p50 Dimer (Active) IkB_p65->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Initiates Compound 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane Compound->IKK Potential Inhibition Point

Caption: Potential inhibition of the NF-κB pathway by the test compound.

Conclusion

The application of this structured, multi-faceted approach will enable a thorough characterization of this compound. By systematically moving from broad assessments of cytotoxicity to specific target engagement and functional pathway analysis, researchers can efficiently and accurately define the compound's biological profile. This guide provides the necessary framework and detailed protocols to uncover the therapeutic potential of this novel molecule and contribute valuable knowledge to the field of drug discovery.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Lomenick, B., et al. (2009). Target Identification of Small Molecules. ACS Chemical Biology. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. [Link]

  • ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. [Link]

  • PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Receptors and Signal Transduction. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Proceedings of the 104th Annual Meeting of the American Association for Cancer Research. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. The Assay Guidance Manual. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. The Assay Guidance Manual. [Link]

  • Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Li, C., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]

  • Abbasi, N., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • CETSA. CETSA. [Link]

  • Cloud-Clone Corp. ELISA Kit for Lymphocyte Function Associated Antigen 1 Alpha (LFA1a). [Link]

  • Al-Samhari, M., & Al-Malki, A. L. (2012). LFA-1 on Leukemic Cells as a Target for Therapy or Drug Delivery. Journal of Biosciences and Medicines. [Link]

  • Wilson, C., & Mesange, F. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Tsai, S. Y., & Su, T. P. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Björk, A. H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Genes & Diseases. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Enzymology. [Link]

  • Preprints.org. (2026). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. [Link]

  • Shimaoka, M., & Springer, T. A. (2003). Cell-Free Ligand-Binding Assays for Integrin LFA-1. Methods in Molecular Biology. [Link]

  • Dustin, M. L., & Springer, T. A. (1988). Lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1) is one of at least three mechanisms for lymphocyte adhesion to cultured endothelial cells. The Journal of Cell Biology. [Link]

  • Semantic Scholar. (1997). Intercellular Adhesion Molecule Interactions for T Cell–mediated B Cell Ap. [Link]

Sources

screening 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

**Application Note: Comprehensive a

nd Protocol for Screening 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane Against a Panel of Receptors**

Introduction: The Rationale for Broad-Spectrum Receptor Screening

The drug discovery process is a complex journey from a lead compound to a therapeutic agent. A critical step in this journey is the characterization of the compound's interaction with various biological targets. This application note provides a detailed guide for the comprehensive screening of this compound, a novel small molecule with therapeutic potential, against a diverse panel of receptors. The diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with a range of targets, including G-protein coupled receptors (GPCRs) and ion channels. Therefore, a broad screening approach is essential to elucidate its primary mechanism of action, identify potential off-target effects, and build a comprehensive selectivity profile. Understanding a compound's selectivity is a crucial aspect of drug development, as it helps in predicting potential adverse effects and optimizing the therapeutic window.[1]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for conducting a robust screening campaign. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Strategic Considerations for Panel Selection and Assay Choice

The initial step in any screening campaign is the selection of an appropriate receptor panel and the corresponding assay technologies. This choice is not arbitrary; it is guided by the structural features of the compound and the desired therapeutic application.

Rationale for Receptor Panel Selection

Given the diazepane core of this compound, the initial screening panel should encompass receptors known to bind to similar scaffolds. The presence of a fluoro-phenyl and a methylsulfonyl group suggests potential interactions with a variety of receptor types. Therefore, a comprehensive panel should include:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for many drugs.[2] The panel should include representatives from different GPCR families (Class A, B, and C) and those coupled to different signaling pathways (Gs, Gi, Gq).

  • Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal and muscular function and are frequent targets for drugs acting on the central nervous system and cardiovascular system.

  • Transporters: Solute carriers and other transporters are involved in the uptake and efflux of neurotransmitters and other signaling molecules.

  • Kinases: While less common for diazepane-like structures, including a panel of kinases can help identify unexpected activities and potential off-target effects.

Choosing the Right Assay Technology

The choice of assay technology depends on the receptor type, the desired throughput, and the level of detail required. A tiered approach is often the most effective.

  • Primary Screening (High-Throughput): The goal of primary screening is to quickly identify "hits" from a large panel of receptors. Radioligand binding assays are a classic and robust method for this purpose.[3][4] They directly measure the affinity of a compound for a receptor.[5]

  • Secondary Screening (Functional Assays): Hits from the primary screen should be further characterized in functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.[6] These assays measure the biological response of a cell upon receptor activation.[7] Examples include calcium mobilization assays for Gq-coupled GPCRs and cAMP assays for Gs and Gi-coupled GPCRs.[8][9]

  • Selectivity and Counter-Screening: It is crucial to assess the selectivity of the compound by testing it against a panel of related and unrelated receptors.[10] This helps to identify potential off-target effects that could lead to adverse drug reactions.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments in the screening cascade.

Protocol 1: High-Throughput Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a panel of receptors.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Receptor-expressing cell membranes or purified receptors.

  • Radiolabeled ligand specific for the receptor of interest.

  • This compound (test compound).

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay. It is recommended to use 6-7 concentrations spanning at least four orders of magnitude.[11]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

    • Receptor preparation.

  • Incubation: Incubate the plate at a specific temperature and for a duration that allows the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[12]

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Cell-Based Calcium Mobilization Assay

This protocol is suitable for characterizing the functional activity of this compound at Gq-coupled GPCRs.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing the Gq-coupled GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (test compound).

  • Known agonist and antagonist for the receptor (positive controls).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to attach and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specific time at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Data Analysis:

  • For agonist mode, plot the change in fluorescence against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response).

  • For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist. Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50.

Part 3: Data Interpretation and Visualization

Data Presentation

Summarize the screening data in a clear and concise table. This allows for easy comparison of the compound's activity across the receptor panel.

Table 1: Receptor Screening Profile of this compound

Receptor TargetAssay TypeKi (nM)EC50 (nM)% Inhibition at 10 µM
Receptor ABinding
Receptor BBinding
Receptor CFunctional
......
Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing complex experimental workflows and signaling pathways.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_tertiary Lead Optimization Primary_Screen Broad Receptor Panel (Radioligand Binding) Primary_Hits Identify 'Hits' (e.g., Ki < 1 µM) Primary_Screen->Primary_Hits Functional_Assays Functional Assays (e.g., Ca2+ Flux, cAMP) Primary_Hits->Functional_Assays Active Compounds Dose_Response Dose-Response Curves (EC50/IC50 Determination) Functional_Assays->Dose_Response Counter_Screen Counter-Screening (Related & Unrelated Targets) Dose_Response->Counter_Screen SAR_Studies Structure-Activity Relationship Studies Counter_Screen->SAR_Studies Selective Compounds In_Vivo_Models In Vivo Efficacy & Toxicology Models SAR_Studies->In_Vivo_Models

Caption: A tiered approach to receptor screening.

G Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., AC, PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified G-protein coupled receptor signaling pathway.

Part 4: Trustworthiness and Self-Validation

To ensure the reliability of the screening data, several quality control measures must be implemented.

  • Positive and Negative Controls: Every assay should include known agonists and antagonists as positive controls to ensure the assay is performing as expected. A vehicle control (e.g., DMSO) serves as a negative control.

  • Z'-Factor: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Key experiments should be repeated to ensure the results are reproducible.

  • Orthogonal Assays: Whenever possible, confirm hits using a different assay technology (orthogonal assay) to rule out artifacts specific to a particular assay format.

Conclusion

This application note provides a comprehensive framework for the systematic screening of this compound against a panel of receptors. By following a tiered approach that combines high-throughput binding assays with functional and selectivity profiling, researchers can gain a deep understanding of the compound's pharmacological profile. This knowledge is essential for making informed decisions in the drug discovery and development process, ultimately increasing the probability of success in bringing a new therapeutic to the clinic.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. Available at: [Link]

  • In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Functional assays for screening GPCR targets. PubMed. Available at: [Link]

  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. Available at: [Link]

  • What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • GPCR Assay Services. Reaction Biology. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. SpringerLink. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for the Formulation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel investigational compound, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, for in vivo evaluation in animal models. The structural characteristics of this molecule, specifically the presence of a sulfone group and a diazepane moiety, suggest potential challenges related to aqueous solubility. Addressing these challenges is critical for achieving consistent and predictable systemic exposure in preclinical species, which is fundamental for the accurate assessment of its pharmacokinetic and pharmacodynamic profiles. This guide outlines a systematic, multi-step approach beginning with essential physicochemical characterization, followed by strategic vehicle screening and selection for both oral and intravenous administration routes. Detailed protocols for formulation preparation, quality control, and analytical validation are provided to ensure the delivery of a homogenous and stable drug product.

Introduction: The Formulation Imperative

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being the effective delivery of the compound to its biological target in preclinical models. An increasing number of drug candidates are characterized by poor aqueous solubility, which can lead to low and erratic oral bioavailability.[1][2] The formulation of such compounds is not a trivial task; it is a critical step that can profoundly influence the outcome of animal studies. An inadequate formulation can mask the true potential of a promising compound by failing to provide adequate systemic exposure.

This compound is a molecule with structural alerts for poor solubility. The lipophilic nature of the substituted phenyl ring combined with the crystalline structure often associated with sulfone-containing compounds suggests that significant effort will be required to develop suitable formulations for animal studies. This guide provides the scientific rationale and practical steps for developing robust formulations for both oral and intravenous routes.

Physicochemical Characterization: The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. This data will inform the selection of an appropriate formulation strategy.

Essential Physicochemical Parameters

A summary of the key physicochemical properties to be determined is presented in Table 1.

ParameterExperimental Method(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4)Directly dictates the feasibility of simple aqueous solutions and informs the need for solubility enhancement techniques.[3]
pKa Potentiometric titration, UV-spectrophotometry, or computational predictionIdentifies ionizable groups and predicts how solubility will change with pH, which is crucial for oral absorption.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods, or computational predictionMeasures the lipophilicity of the compound, which influences its solubility in lipid-based vehicles and its membrane permeability.[2]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Provides information on the solid-state properties of the drug, such as crystallinity and thermal stability.[4]
Chemical Stability HPLC analysis of the compound in different pH buffers and solvents over timeDetermines the degradation profile of the compound, which is critical for selecting compatible excipients and storage conditions.

Note: The data in Table 1 needs to be experimentally determined for this compound.

Formulation Strategies for Animal Studies

Based on the (anticipated) poor aqueous solubility of this compound, several formulation strategies should be considered. The choice of formulation will depend on the intended route of administration, the required dose level, and the species being studied.

Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation.

Formulation Development Workflow Figure 1: Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Analysis cluster_3 Phase 4: In Vivo Study A Physicochemical Profiling (Solubility, pKa, LogP, Stability) B Define Target Product Profile (Route, Dose, Species) A->B C Select Formulation Approaches (e.g., Solution, Suspension, Lipid-based) B->C D Vehicle Screening & Optimization C->D F Formulation Preparation & QC (Appearance, pH, Concentration) D->F E Analytical Method Development (HPLC-UV/MS) E->F G Dosing & Pharmacokinetic Analysis F->G

Caption: A systematic workflow for formulation development.

Oral Formulation Strategies

For oral administration, the goal is to enhance the dissolution and/or solubility of the compound in the gastrointestinal tract.

A common and straightforward approach is the use of co-solvents to increase the solubility of a poorly water-soluble compound.[5][6]

  • Rationale: Water-miscible organic solvents can reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

  • Commonly Used Co-solvents: Polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[7]

  • Considerations: The potential for drug precipitation upon dilution with aqueous GI fluids is a significant drawback. The toxicity of the co-solvents at the required concentrations must also be considered.

Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.

  • Rationale: Above their critical micelle concentration (CMC), surfactants form colloidal aggregates (micelles) with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, leading to enhanced solubility.

  • Commonly Used Surfactants: Polysorbates (Tween® 80), sorbitan esters (Span® series), and poloxamers (Pluronic® series).[5][8]

  • Considerations: Surfactants can affect physiological processes, such as membrane permeability and the activity of metabolic enzymes.[9]

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.

  • Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. Drug molecules can be encapsulated within the hydrophobic cavity, increasing their solubility and stability.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[6]

  • Considerations: The complexation efficiency depends on the size and shape of the drug molecule relative to the cyclodextrin cavity.

For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[7][10]

  • Rationale: These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the contents of the GI tract. This facilitates drug dissolution and absorption.

  • Components: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., sesame oil, corn oil), and various surfactants and co-solvents.

  • Considerations: The complexity of these formulations requires careful optimization and characterization.

Intravenous Formulation Strategies

For intravenous administration, the formulation must be a clear, sterile, and particle-free solution with a physiologically acceptable pH.

  • Rationale: IV administration bypasses absorption barriers, providing 100% bioavailability. However, the formulation must not cause precipitation of the drug in the bloodstream, which can lead to embolism and toxicity.

  • Common Approaches:

    • Co-solvent systems: Similar to oral formulations, but with stricter requirements for biocompatibility and sterility. A common example is a mixture of PEG 400, propylene glycol, and water for injection.

    • Cyclodextrin complexation: SBE-β-CD is often used in IV formulations due to its favorable safety profile.

    • Nanosuspensions: For very poorly soluble compounds, a nanosuspension stabilized with surfactants can be an option, although this is a more complex formulation to develop and characterize.[10]

Experimental Protocols

The following protocols provide a starting point for the formulation development of this compound.

Protocol 1: Solubility Screening in Various Vehicles

Objective: To identify promising vehicles for further formulation development.

Materials:

  • This compound

  • A selection of co-solvents, surfactants, and other excipients (see Table 2)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and analytical balance

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the test vehicle.

  • Add an excess amount of this compound to a known volume of the vehicle in a vial.

  • Seal the vial and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve.

Table 2: Example Vehicle Systems for Solubility Screening

Vehicle TypeComposition
Aqueous Deionized Water, PBS pH 7.4
Co-solvents 20% PEG 400 in water, 10% DMSO / 40% PEG 400 / 50% water
Surfactants 5% Tween® 80 in water, 2% Cremophor® EL in water
Cyclodextrins 20% HP-β-CD in water, 20% SBE-β-CD in water
Lipid-based Sesame oil, Labrasol®
Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a simple suspension for initial oral dosing studies.

Materials:

  • This compound

  • Wetting agent (e.g., 0.1% Tween® 80)

  • Suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose)

  • Purified water

  • Mortar and pestle, homogenizer

Procedure:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent to the powder and triturate to form a smooth paste.

  • Gradually add the suspending vehicle while mixing continuously.

  • Transfer the mixture to a graduated cylinder and add the remaining vehicle to the final volume.

  • Homogenize the suspension to ensure uniform particle size distribution.

  • Store in a tightly sealed container, protected from light.

Protocol 3: Preparation of an Intravenous Solution

Objective: To prepare a clear solution suitable for intravenous administration.

Materials:

  • This compound

  • Co-solvent system (e.g., 10% Solutol® HS 15 in saline) or Cyclodextrin (e.g., 20% SBE-β-CD in water for injection)

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, dissolve the compound in the chosen vehicle with gentle warming or sonication if necessary.

  • Once a clear solution is obtained, adjust the final volume with WFI.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect for any particulate matter.

Quality Control and Analytical Methods

All formulations must be subjected to quality control checks before administration to animals.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform suspension, free of visible aggregates
pH pH meterWithin a physiologically acceptable range (e.g., 6.0-8.0 for oral, 5.0-8.0 for IV)
Drug Concentration HPLC-UV or HPLC-MS/MS90-110% of the target concentration
Homogeneity (for suspensions) HPLC analysis of samples from the top, middle, and bottom of the containerRelative standard deviation (RSD) < 10%
Analytical Method for Quantification

A robust analytical method is essential for both formulation analysis and the subsequent analysis of biological samples.

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is recommended.

  • Mobile Phase: A typical mobile phase for a compound of this nature would be a gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate to improve peak shape.

  • Column: A C18 reversed-phase column is a good starting point.

  • Detection: UV detection can be used if the compound has a suitable chromophore. However, LC-MS/MS is preferred for its higher sensitivity and selectivity, especially for analyzing biological matrices.[11][12]

The following diagram illustrates a typical analytical workflow.

Analytical Workflow Figure 2: Analytical Workflow for Formulation QC cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis A Formulation Sampling B Dilution with Mobile Phase A->B C HPLC System (Pump, Autosampler, Column) B->C D Detector (UV or MS/MS) C->D E Chromatogram Integration D->E F Quantification against Standard Curve E->F G Report Results F->G

Caption: A standard workflow for the analytical QC of formulations.

Conclusion

The successful preclinical development of this compound is contingent upon the development of appropriate formulations that ensure adequate systemic exposure in animal models. This guide has outlined a systematic approach to formulation development, starting with essential physicochemical characterization and progressing through vehicle screening, formulation preparation, and quality control. By following these principles and protocols, researchers can develop robust and reliable formulations, thereby enabling a more accurate and meaningful evaluation of the therapeutic potential of this novel compound.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Excipient Selection for Preclinical Formulations. (n.d.).
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.
  • Vemula, V. R. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences, 104(9), 2845-2861.
  • Gavali, S. M., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 917-929.
  • Kenttämaa, H. I., et al. (2007). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 72(20), 7544-7551.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Strickley, R. G. (2004).
  • Savjani, K. T., et al. (2012).
  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Walsh, M. (2011).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging C-N cross-coupling reaction. Drawing from established principles in palladium-catalyzed amination, this document provides actionable solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route for this transformation is a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1][2] However, the electronic properties of the aryl halide—specifically the electron-withdrawing nature of the fluoro and methylsulfonyl groups—can present unique challenges.[3]

Q1: My reaction shows low conversion with significant starting material remaining. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue, often pointing to problems with the catalytic cycle. The aryl fluoride and sulfone groups make the aryl halide highly electron-deficient, which can impact catalyst activity.

Initial Diagnosis:

  • TLC/LC-MS Analysis: Confirm the presence of both unreacted 1,4-diazepane and 1-bromo-2-fluoro-4-(methylsulfonyl)benzene. Check for potential byproduct formation, such as hydrodehalogenation of the aryl halide.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3).[3] These ensure a consistent and reproducible generation of the active catalyst. If generating the catalyst in situ from sources like Pd(OAc)₂, ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]

  • Suboptimal Ligand Choice: The ligand is critical for facilitating both oxidative addition and reductive elimination.[4] For electron-deficient aryl halides, a highly active ligand is necessary.

    • Solution: Employ electron-rich, sterically hindered biaryl phosphine ligands.[5] Ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate the catalytic cycle for challenging substrates.[3][6]

  • Insufficiently Strong Base: The N-H bond of the diazepine must be deprotonated to form the active nucleophile. A weak base may not accomplish this effectively.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for this type of coupling.[3][7] Weaker bases like Cs₂CO₃ or K₃PO₄ may require higher temperatures and more active catalyst systems to be effective.[6][7]

  • Low Reaction Temperature: The energy barrier for the oxidative addition of electron-deficient aryl halides can still be significant.

    • Solution: Increase the reaction temperature. While starting around 80-90 °C is common, pushing the temperature to 100-110 °C in a high-boiling solvent like toluene or dioxane can significantly improve conversion.[3]

Q2: I'm observing significant formation of a byproduct that appears to be just the dehalogenated starting material, 1-fluoro-3-(methylsulfonyl)benzene. Why is this happening?

A2: This side reaction is known as hydrodehalogenation and can compete with the desired C-N bond formation.[1] It typically arises from a β-hydride elimination pathway or other catalyst decomposition routes.

Initial Diagnosis:

  • GC-MS/LC-MS Analysis: Confirm the identity of the byproduct.

Potential Causes & Recommended Actions:

  • Presence of Water: Trace amounts of water can react with the palladium catalyst and base, leading to species that promote dehalogenation.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves or by distillation. Ensure glassware is oven-dried before use.

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to unstable or undesired catalytic species.

    • Solution: For monodentate biarylphosphine ligands like XPhos, a Ligand:Pd ratio of 2:1 is generally optimal. This helps to stabilize the catalytic species and prevent side reactions.

  • Base-Induced Elimination: In some cases, the base itself can contribute to side reactions.

    • Solution: While a strong base is needed, ensure it is added portion-wise or that its concentration is not excessively high. Alternatively, switching to a different strong base (e.g., from NaOtBu to LiHMDS) can sometimes mitigate specific side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Aprotic, non-polar solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices for Buchwald-Hartwig aminations.[2][6] They have high boiling points suitable for the reaction temperatures required and are good at solubilizing the organometallic intermediates.

Q: Can I use a different palladium source, like Pd₂(dba)₃? A: Yes, Pd₂(dba)₃ is a common Pd(0) source. However, it is less stable than modern precatalysts. If you use it, you must pair it with an appropriate phosphine ligand (like XPhos) and ensure rigorous inert atmosphere techniques, as it is more sensitive to air and moisture.

Q: My product is difficult to purify. What are the common impurities and best purification methods? A: Common impurities include unreacted starting materials, the hydrodehalogenated byproduct, and residual palladium catalyst.

  • Workup: After the reaction, a common workup involves diluting with a solvent like ethyl acetate and filtering through a pad of Celite to remove palladium black and inorganic salts.[3]

  • Purification: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from less polar impurities and starting materials.

Q: Is it possible to perform this reaction on a large scale? A: Yes, but scale-up requires careful consideration of several factors:

  • Heat Transfer: The reaction is exothermic. Ensure the reactor can handle the heat generated to avoid temperature spikes that could lead to byproduct formation.

  • Mixing: Efficient stirring is critical to ensure homogeneity, especially with solid bases like NaOtBu.

  • Inert Atmosphere: Maintaining an inert atmosphere in a large reactor is crucial.

  • Catalyst Loading: For process chemistry, it is desirable to lower the catalyst loading. This may require further optimization of reaction time, temperature, and concentration.

Visualizations & Protocols

General Reaction Scheme

The core transformation is the palladium-catalyzed coupling between the aryl halide and the diazepine.

G ArylHalide 1-Bromo-2-fluoro-4- (methylsulfonyl)benzene reagents Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat (100-110 °C) ArylHalide->reagents Diazepane 1,4-Diazepane Diazepane->reagents Product 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane reagents->Product Troubleshooting Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system optimized? (Precatalyst, Ligand) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Base, Temperature, Solvent) Start->Check_Conditions Check_Purity Are reagents pure & anhydrous? Start->Check_Purity Optimize_Catalyst Action: Switch to a G3 precatalyst with an electron-rich, bulky ligand (e.g., XPhos Pd G3). Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Action: Use a strong base (NaOtBu) and increase temperature to 110 °C in anhydrous Toluene. Check_Conditions->Optimize_Conditions No Purify_Reagents Action: Use freshly dried, degassed solvent. Ensure base is not clumped and diazepine is pure. Check_Purity->Purify_Reagents No Success Yield Improved Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields in the synthesis of this compound.

Materials:

  • 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 equiv)

  • 1,4-Diazepane (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-2-fluoro-4-(methylsulfonyl)benzene, 1,4-diazepane, XPhos Pd G3, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [3]3. Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the aryl bromide starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove inorganic salts and palladium black. [3]7. Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Data Summary: Key Parameter Influence

The choice of ligand and base is paramount for success. The following table summarizes expected outcomes based on different parameter choices.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Palladium Source Pd(OAc)₂XPhos Pd G3G3 precatalyst is air-stable and provides more reliable generation of the active Pd(0) species. [3]
Ligand PPh₃XPhosXPhos is a sterically hindered, electron-rich ligand that accelerates reductive elimination, crucial for this reaction. [3][5]
Base K₂CO₃NaOtBuNaOtBu is a much stronger base, required for efficient deprotonation of the diazepine N-H. [3][7]
Temperature 80 °C110 °CHigher temperature overcomes the activation energy barrier for oxidative addition with the electron-deficient aryl halide.
Expected Yield < 20%> 85%Optimized conditions address the key mechanistic hurdles of the catalytic cycle.

References

  • Current Organic Chemistry (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles.
  • BenchChem (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Pellon, R. F., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. [Link]

  • ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. [Link]

  • BenchChem (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines. Benchchem.
  • Fors, B. P., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]

Sources

common side products in the synthesis of fluoro-sulfonyl phenyl diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of fluoro-sulfonyl phenyl diazepanes represents a significant endeavor in medicinal chemistry, targeting novel therapeutics with unique pharmacological profiles. The incorporation of the fluoro-sulfonyl (SO₂F) moiety offers a stable, electron-withdrawing group that can modulate the physicochemical and biological properties of the diazepane scaffold. However, the multi-step synthesis of these complex molecules is not without its challenges. This guide addresses the most common side products encountered during synthesis, providing mechanistic insights and practical troubleshooting strategies to help researchers optimize their reaction outcomes and streamline purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a significant amount of its corresponding sulfonic acid analog. What causes this hydrolysis and how can I prevent it?

A1: Root Cause Analysis & Mechanism

This is a classic problem of nucleophilic attack on the sulfonyl group. The fluoro-sulfonyl group, while more resistant to hydrolysis than its chloro-sulfonyl counterpart, is still susceptible to reaction with water, especially under non-neutral pH conditions or at elevated temperatures.[1][2] The presence of trace moisture in solvents, reagents, or glassware can lead to the formation of the undesired sulfonic acid byproduct.

The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom, followed by the loss of hydrogen fluoride (HF), as illustrated below.

Troubleshooting & Prevention Protocol:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Use of Anhydrous Solvents: Employ freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Ensure all starting materials and reagents are anhydrous. If necessary, dry them using appropriate methods before use.

  • pH Control: Avoid strongly acidic or basic aqueous workups if possible, as these conditions can accelerate the hydrolysis of the sulfonyl fluoride.

Diagram 1: Hydrolysis of a Fluoro-sulfonyl Group

hydrolysis reactant Ar-SO₂F (Fluoro-sulfonyl Phenyl Diazepane) intermediate Transition State reactant->intermediate Nucleophilic Attack product Ar-SO₃H (Sulfonic Acid Side Product) intermediate->product hf + HF water H₂O (Nucleophile) water->intermediate n_oxidation reactant Diazepane (Tertiary Amine) product Diazepane N-Oxide ([M+16] Impurity) reactant->product Oxidation oxidant [O] (e.g., O₂, Peroxides) oxidant->reactant Source of Oxygen

Caption: Oxidation of the diazepine nitrogen to form an N-oxide.

Q3: My reaction is sluggish, and I'm isolating a large amount of the acyclic aminobenzophenone precursor. Why is the ring-closing step failing?

A3: Root Cause Analysis & Mechanism

The formation of the seven-membered diazepine ring is an intramolecular cyclization that can be kinetically challenging. Several factors can hinder this critical step, leading to the accumulation of the uncyclized intermediate.

  • Insufficient Activation: The cyclization often requires the activation of a carbonyl group or the deprotonation of an amine to enhance its nucleophilicity. [3]The choice and stoichiometry of the base or catalyst are critical.

  • Steric Hindrance: Bulky substituents on the aromatic rings or near the reacting centers can sterically impede the intramolecular reaction.

  • Poor Nucleophilicity: The aniline nitrogen's nucleophilicity might be significantly reduced by the strongly electron-withdrawing fluoro-sulfonyl group, making it less reactive for the cyclization step. [4]* Unfavorable Conformation: The acyclic precursor may adopt conformations that are not conducive to ring closure.

Troubleshooting & Workflow:

To address incomplete cyclization, a systematic optimization of reaction parameters is necessary. The following table and workflow provide a structured approach.

ParameterVariable to TestRationale
Base NaH, K₂CO₃, Cs₂CO₃, DBUVaries strength and counter-ion to optimize deprotonation.
Solvent DMF, DMSO, Acetonitrile, ToluenePolarity and boiling point can influence reaction rate and solubility.
Temperature Room Temp to 120°CIncreasing temperature can overcome the activation energy barrier.
Catalyst Acid catalysts (e.g., p-TsOH)Can be used in syntheses involving condensation with ketones to form the imine prior to cyclization. [3][5]

Diagram 3: Troubleshooting Workflow for Incomplete Cyclization

cyclization_troubleshooting start Problem: Incomplete Cyclization check_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, NaH) start->check_base check_temp Increase Reaction Temperature (e.g., 80°C, 100°C, 120°C) check_base->check_temp No Improvement success Successful Cyclization check_base->success Improvement Seen check_solvent Change Solvent (e.g., DMF, DMSO, Toluene) check_temp->check_solvent No Improvement check_temp->success Improvement Seen check_solvent->success Improvement Seen

Caption: Systematic workflow to optimize diazepine ring closure.

Q4: My mass spectrum shows significant peaks at approximately double the mass of my expected product. What is the cause?

A4: Root Cause Analysis & Mechanism

Peaks at ~2x the molecular weight are characteristic of dimerization. Intermolecular reactions can compete with the desired intramolecular cyclization, especially under certain conditions.

  • High Concentration: At high concentrations, the probability of two precursor molecules reacting with each other increases relative to the unimolecular ring-closing reaction.

  • Slow Intramolecular Reaction: If the intramolecular cyclization is kinetically slow (see Q3), it provides a larger window of opportunity for intermolecular side reactions to occur.

  • Bifunctional Reactivity: The precursor molecule has two reactive sites (e.g., an amine and an acyl chloride). One molecule's amine can react with another molecule's acyl group, leading to a linear dimer which may undergo further reactions. Dimerization has been explored for creating linked benzodiazepine compounds. [6] Troubleshooting & Prevention Protocol:

  • High Dilution Conditions: Perform the cyclization step under high dilution (e.g., 0.01 M to 0.001 M). This thermodynamically favors the intramolecular reaction over the intermolecular one.

  • Slow Addition: If using a two-component cyclization strategy, add one of the reagents slowly via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the added reagent low, suppressing dimerization.

  • Optimize for Intramolecular Rate: Apply the strategies from Q3 to increase the rate of the desired intramolecular cyclization, which will, in turn, outcompete the dimerization pathway.

References
  • Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group Source: ResearchGate URL: [Link]

  • Title: Solvolysis of Sulphonyl Halides. IV. The Hydrolysis of Some Substituted Aliphatic Sulphonyl Chlorides and of Ethanesulphonyl Bromide in Aqueous Dioxan Source: Semantic Scholar URL: [Link]

  • Title: Spontaneous hydrolysis of sulfonyl fluorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Identification, synthesis and characterization of principal process related potential impurities in Diazepam Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N-Oxide | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

  • Title: Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association Source: PubMed URL: [Link]

  • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The advice herein is synthesized from established chemical principles and field-proven insights for analogous molecular structures.

The target molecule, this compound, possesses several chemical features that can present purification challenges. The diazepane ring contains basic secondary amines, which can interact strongly with silica gel. The aromatic sulfone and fluoro groups contribute to the compound's polarity and may introduce specific process-related impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery from Silica Gel Column Chromatography

Question: I am experiencing significant loss of my product on the silica gel column. What is causing this and how can I improve my recovery?

Answer:

Low recovery of amine-containing compounds from silica gel chromatography is a frequent issue. The primary cause is the strong interaction between the basic amine functionalities of the diazepane ring and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption of the product onto the stationary phase.[1]

Causality and Solutions:

  • Acid-Base Interactions: The lone pairs of the nitrogen atoms in the diazepane ring can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. In some cases, this can lead to protonation of the amine, resulting in a cationic species that is very strongly retained.

Step-by-Step Mitigation Protocol:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane) and add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica surface, minimizing the interaction with your basic compound.

  • Incorporate a Basic Additive in the Mobile Phase: Throughout the elution process, include a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine in your mobile phase. This competitively binds to the acidic sites on the silica, preventing your product from adsorbing strongly.

  • Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel is an excellent option for polar compounds.[2]

Issue 2: Persistent Impurities After Chromatography

Question: After column chromatography, I still observe persistent impurities in my product fractions. How can I identify and remove them?

Answer:

Persistent impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis, or degradation of the product during purification. Identifying the nature of the impurity is key to selecting the appropriate removal strategy.

Potential Impurities and Removal Strategies:

Potential Impurity Likely Source Troubleshooting Strategy
Unreacted 1-fluoro-2-iodo-4-(methylsulfonyl)benzene (or analogous starting material)Incomplete reactionThis starting material is less polar than the product. Optimize your chromatography gradient to ensure good separation between the non-polar starting material and the more polar product. A shallower gradient at the beginning of the elution can improve resolution.
Unreacted 1,4-diazepaneIncomplete reactionThis impurity is highly polar and may co-elute with the product in some solvent systems. Consider an acidic wash of the crude product before chromatography. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic diazepane will be protonated and move to the aqueous layer, while your product should remain in the organic phase. Neutralize the aqueous layer and extract to recover the unreacted diazepane if needed.
Bis-arylated diazepaneSide reactionIf both nitrogen atoms of the diazepane react, a less polar, higher molecular weight impurity will be formed. This should be separable by standard silica gel chromatography.
Des-fluoro impurityImpurity in starting material or side reactionThe corresponding non-fluorinated analog may be present.[3] This impurity will have very similar polarity to the desired product, making chromatographic separation challenging. Recrystallization may be more effective in this case.
Oxidized impurities (e.g., N-oxides)Air oxidationThe amine functionalities can be susceptible to oxidation. Minimize exposure to air and heat during purification and storage. If oxidation is suspected, consider using an antioxidant during the workup.

Experimental Workflow for Impurity Removal:

Sources

Technical Support Center: Scale-Up Synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. The content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between an aryl halide, typically 1-bromo-2-fluoro-4-(methylsulfonyl)benzene, and the secondary amine of 1,4-diazepane.

Q2: What are the primary challenges in the scale-up of this synthesis?

The main challenges during the scale-up of this synthesis include:

  • Controlling Selectivity: 1,4-diazepane possesses two secondary amine nitrogens, making the control of mono-N-arylation over di-arylation a significant hurdle.[3] Achieving high selectivity for the desired mono-arylated product is critical for process efficiency and purity.

  • Catalyst Activity and Stability: Maintaining consistent catalyst activity and preventing deactivation on a larger scale can be challenging. Impurities in starting materials or solvents can poison the palladium catalyst.

  • Product Purification: Separating the desired mono-arylated product from unreacted 1,4-diazepane, the di-arylated byproduct, and catalyst residues can be complex, especially at a larger scale.

  • Reaction Heterogeneity: The use of inorganic bases can lead to stirring difficulties and reproducibility issues in large reactors.[1][4]

Q3: Which starting materials are recommended for this synthesis?

For the aryl partner, 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (CAS: 1032825-02-7) is a common choice due to its reactivity in palladium-catalyzed cross-coupling reactions.[5][6] For the amine, 1,4-diazepane (CAS: 505-66-8) , also known as homopiperazine, is the key starting material.[7][8] To control selectivity, it is often advantageous to use a mono-protected version of the diazepine, such as 1-Boc-1,4-diazepane (CAS: 112275-50-0) , followed by a deprotection step.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mono-Arylated Product

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is crucial.

    • Recommendation: For challenging couplings, consider using pre-formed palladium catalysts like G3 or G4 precatalysts.[9] A thorough screening of ligands is often necessary. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are generally effective.[1]

  • Inefficient Base: The base plays a critical role in the catalytic cycle.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often provide the best results.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring higher reaction temperatures.[1]

  • Poor Reagent Purity: Impurities in the starting materials, particularly the amine, can significantly impact the reaction outcome.[9]

    • Recommendation: Ensure the purity of both 1-bromo-2-fluoro-4-(methylsulfonyl)benzene and 1,4-diazepane. The amine can be purified by distillation or filtration through a plug of activated alumina.[9]

Problem 2: Formation of Significant Amounts of the Di-Arylated Byproduct

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the aryl halide or prolonged reaction times can favor di-arylation.

    • Recommendation: Carefully control the stoichiometry. Using a slight excess of the 1,4-diazepane can help to minimize the formation of the di-arylated product. If using unprotected diazepane, consider a larger excess.

  • High Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Recommendation: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Use of Unprotected Diazepane: Reacting directly with 1,4-diazepane is prone to di-arylation.

    • Recommendation: The most robust strategy to ensure mono-arylation is to use a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. The Boc protecting group can be readily removed under acidic conditions after the coupling reaction.

Problem 3: Incomplete Reaction or Stalling

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, especially once activated by the base.[10]

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.[10]

  • Poor Mixing: On a larger scale, inadequate stirring can lead to localized concentration gradients and poor reaction kinetics, especially with heterogeneous bases.[9]

    • Recommendation: Use an overhead mechanical stirrer for large-scale reactions to ensure efficient mixing.[9]

  • Insoluble Species: The formation of insoluble palladium complexes or salt byproducts can coat the catalyst and hinder its activity.

    • Recommendation: Choose a solvent system that effectively solubilizes the reactants and intermediates. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2]

Problem 4: Difficult Purification of the Final Product

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: The mono- and di-arylated products can have similar polarities, making chromatographic separation challenging.

    • Recommendation:

      • Acid-Base Extraction: The basicity of the unreacted 1,4-diazepane and the mono-arylated product can be exploited. An acidic wash can be used to extract these into an aqueous layer, leaving the less basic di-arylated product in the organic layer. Subsequent basification of the aqueous layer and re-extraction can isolate the desired product and unreacted starting material.

      • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. A thorough screen of solvents is recommended.

  • Residual Palladium: The final product must meet stringent limits for residual palladium content in pharmaceutical applications.

    • Recommendation: Employ palladium scavengers such as activated carbon, silica-based scavengers, or specialized resins after the reaction is complete.

Experimental Protocols

Protocol 1: Mono-N-Arylation of 1,4-Diazepane (Unprotected)

Diagram of Experimental Workflow

Buchwald_Hartwig_Unprotected reagents Reagents: - 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene - 1,4-Diazepane (excess) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene reaction_setup Reaction Setup: - Oven-dried flask under N₂ - Add solids, purge with N₂ - Add solvent and diazepane reagents->reaction_setup reaction Reaction: - Heat to 80-110 °C - Monitor by HPLC/TLC reaction_setup->reaction workup Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup purification Purification: - Acid-base extraction - Column chromatography or  Crystallization workup->purification product Product: 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane purification->product

Caption: Workflow for the direct mono-N-arylation of 1,4-diazepane.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Under a positive pressure of nitrogen, add anhydrous toluene, followed by 1,4-diazepane (2.0-3.0 equiv).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by acid-base extraction followed by column chromatography or crystallization.

Protocol 2: Mono-N-Arylation using 1-Boc-1,4-diazepane followed by Deprotection

Diagram of Experimental Workflow

Buchwald_Hartwig_Protected cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Boc Deprotection coupling_reagents Reagents: - 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene - 1-Boc-1,4-diazepane - Pd Catalyst & Ligand - Base - Solvent coupling_reaction Coupling Reaction coupling_reagents->coupling_reaction coupling_workup Workup & Purification coupling_reaction->coupling_workup protected_product Boc-protected Product coupling_workup->protected_product deprotection_reagents Reagents: - HCl in Dioxane or TFA protected_product->deprotection_reagents deprotection_reaction Deprotection Reaction deprotection_reagents->deprotection_reaction deprotection_workup Workup & Purification deprotection_reaction->deprotection_workup final_product Final Product deprotection_workup->final_product Catalytic_Cycle Pd0 L-Pd(0) OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X (Oxidative Addition) Amine_complex Amine Complex OA_complex->Amine_complex R₂NH (Ligand Exchange) Product_complex Product Complex Amine_complex->Product_complex -HX (Base) (Deprotonation) Product_complex->Pd0 Ar-NR₂ (Reductive Elimination)

Sources

Technical Support Center: Stability of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Introduction

This compound is a compound of significant interest in pharmaceutical research. Its unique structure, featuring a fluoro-phenyl-sulfonyl moiety attached to a 1,4-diazepane ring, presents specific challenges regarding its stability in solution. Understanding and mitigating potential degradation pathways are crucial for obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical strategies to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The key structural motifs susceptible to degradation are the sulfonyl group, the diazepane ring, and the fluoro-aromatic system.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For short-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended. For aqueous buffers, it is crucial to select a pH range where the compound exhibits maximum stability, which should be determined experimentally but is generally expected to be in the neutral to slightly acidic range.

Q3: What are the visual or analytical signs of degradation?

A3: Visually, degradation may manifest as a change in color or the formation of precipitates in the solution. Analytically, the most reliable method for detecting degradation is through techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are clear indicators of degradation.[1][2]

Q4: How should I store solutions of this compound to ensure long-term stability?

A4: For optimal long-term stability, solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protecting containers (e.g., amber vials).[6] It is also advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidative degradation.[6]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Acidic Solution (pH < 4)
  • Symptoms: A significant decrease in the HPLC peak area of the parent compound with the concurrent appearance of new, more polar peaks.

  • Potential Cause: Hydrolysis of the Sulfonyl Group. Aryl sulfones can undergo hydrolysis under acidic conditions, although they are generally considered stable.[7] The presence of the electron-withdrawing fluorine atom and the diazepane ring may influence the susceptibility of the sulfonyl group to hydrolysis.

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the solution to a range of 5-7. The use of appropriate buffer systems is critical to maintain a stable pH.[8][9][10][11][12]

    • Buffer Selection: Employ non-nucleophilic buffers such as phosphate or citrate at the desired pH.

    • Temperature Control: Conduct experiments at the lowest temperature compatible with your assay to reduce the rate of hydrolysis.

    • Forced Degradation Study: To confirm acid-catalyzed degradation, perform a forced degradation study by intentionally exposing the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) and monitor the degradation over time.[13][14][15][16]

Issue 2: Compound Degradation in Basic Solution (pH > 8)
  • Symptoms: Formation of new peaks in the chromatogram, potentially with altered UV spectra.

  • Potential Cause: Base-Catalyzed Hydrolysis or Ring Opening. While aryl sulfones are generally stable to base, the diazepane ring may be susceptible to base-catalyzed reactions.

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of the solution to the neutral or slightly acidic range (pH 6-7).

    • Forced Degradation Study: Conduct a forced degradation study using basic conditions (e.g., 0.1 M NaOH) to characterize the degradation products and confirm the degradation pathway.[13][14][15][16]

Issue 3: Inconsistent Results and Appearance of Multiple Degradation Products
  • Symptoms: Variable analytical results, poor reproducibility, and the presence of several unexpected peaks in the chromatogram.

  • Potential Cause: Oxidative Degradation. The nitrogen atoms in the diazepane ring are susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air (oxygen).[17][18][19] Oxidative degradation often leads to a complex mixture of products.

  • Troubleshooting Steps:

    • Use of High-Purity Solvents: Ensure that all solvents are of high purity and are de-gassed before use to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glove box or by purging with argon or nitrogen).

    • Addition of Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

    • Forced Oxidative Degradation: To investigate susceptibility to oxidation, expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze the resulting mixture.[13]

Issue 4: Degradation Upon Exposure to Light
  • Symptoms: Loss of parent compound and the appearance of new peaks after exposure to ambient or UV light.

  • Potential Cause: Photodegradation. Aromatic compounds, particularly those with heteroatoms and electron-withdrawing groups, can be susceptible to photodegradation.[20]

  • Troubleshooting Steps:

    • Light Protection: Handle and store all solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[6][21]

    • Work in a Dark Environment: Whenever possible, perform experimental manipulations in a darkened room or under yellow light.

    • Photostability Study: To assess photostability, expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare it to a sample stored in the dark.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Parent 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane Hydrolysis_Product_1 2-Fluoro-4-(methylsulfonyl)aniline + Diazepane Ring Fragments Parent->Hydrolysis_Product_1 Acidic/Basic Hydrolysis Oxidation_Product_1 N-Oxides of Diazepane Ring Parent->Oxidation_Product_1 Oxidation Photo_Product_1 Radical Species & Rearrangement Products Parent->Photo_Product_1 Light (UV/Vis)

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound

    • Anhydrous DMSO (or other suitable organic solvent)

    • High-purity water

    • Buffer salts (e.g., phosphate, citrate)

    • Calibrated analytical balance

    • Volumetric flasks

    • Micropipettes

    • Amber glass vials with screw caps

  • Procedure for Stock Solution (e.g., 10 mM in DMSO):

    • Allow the solid compound and anhydrous DMSO to equilibrate to room temperature.

    • Accurately weigh the required amount of the compound.

    • Dissolve the compound in the appropriate volume of anhydrous DMSO in a volumetric flask.

    • Mix thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Aqueous Working Solutions:

    • Prepare the desired aqueous buffer and adjust the pH accurately.

    • Filter the buffer through a 0.22 µm filter.

    • Spike the required volume of the stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%).

    • Use the freshly prepared working solution for your experiments.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.[14][15][16]

G Start Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Photo Photodegradation (UV/Vis light, RT) Start->Photo Thermal Thermal Degradation (e.g., 60°C in solution) Start->Thermal Control Control Sample (Stored in dark at 4°C) Start->Control Analysis Analyze all samples by HPLC-UV/MS at t=0, 2, 4, 8, 24h Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Control->Analysis

Caption: Workflow for a forced degradation study.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Photolytic Degradation: Expose the solution to a photostability chamber or a UV lamp. A control sample should be wrapped in foil.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Procedure:

    • For each condition, prepare a sample of the compound in the respective stress medium.

    • Incubate the samples under the specified conditions.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample stored under ideal conditions, by a stability-indicating HPLC-MS method.

Data Summary and Interpretation

Stress Condition Expected Outcome Primary Moieties Affected Recommended Mitigation
Acidic (pH < 4) HydrolysisSulfonyl group, Diazepane ringMaintain pH between 5-7, use non-nucleophilic buffers, lower temperature.
Basic (pH > 8) Hydrolysis, Ring OpeningDiazepane ringMaintain pH between 6-7.
Oxidative Formation of N-oxides, ring cleavageDiazepane ring (Nitrogen atoms)Use de-gassed solvents, work under inert atmosphere, add antioxidants.
Photolytic Formation of radical species, rearrangementFluoro-aromatic ringProtect from light using amber vials, work in a dark environment.
Thermal Acceleration of all degradation pathwaysAll moietiesStore solutions at low temperatures (-20°C or -80°C).

Conclusion

The stability of this compound in solution is a critical parameter for ensuring the quality and reliability of research data. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the appropriate handling and storage procedures, researchers can significantly minimize compound loss. The systematic troubleshooting guides and experimental protocols provided in this technical support center are intended to empower scientists to proactively address stability challenges and maintain the integrity of their valuable experiments.

References

  • ACS Catalysis. ACS Publications. Accessed January 17, 2026. [Link]

  • Penketh PG, Shyam K, Sartorelli AC. Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. J Med Chem. 1994;37(18):2912-2917. doi:10.1021/jm00044a012
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ Sci Technol. Accessed January 17, 2026. [Link]

  • Dash S. Role of Buffers in Pharmacy. CUTM Courseware. Accessed January 17, 2026. [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Accessed January 17, 2026. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Accessed January 17, 2026. [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. Accessed January 17, 2026. [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Accessed January 17, 2026. [Link]

  • Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. J Am Chem Soc. Accessed January 17, 2026. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Accessed January 17, 2026. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Accessed January 17, 2026. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules. 2022;27(19):6633. doi:10.3390/molecules27196633
  • Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Publications. Accessed January 17, 2026. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Accessed January 17, 2026. [Link]

  • The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. Br J Clin Pharmacol. 1976;3(3):483-487. doi:10.1111/j.1365-2125.1976.tb00620.x
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Curr Org Chem. 2018;22(12):1185-1211. doi:10.2174/1385272822666180423125130
  • Singh R, Rehman ZU. The development of forced degradation and stability-indicating studies of drugs—A review. TrAC Trends Anal Chem. 2012;39:1-12. doi:10.1016/j.trac.2012.06.007
  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Accessed January 17, 2026. [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Accessed January 17, 2026. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2022;27(19):6633. doi:10.3390/molecules27196633
  • Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate. Accessed January 17, 2026. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharm Outsourcing. 2012.
  • Han WW, Yakatan GJ, Maness DD. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. J Pharm Sci. 1977;66(4):573-577. doi:10.1002/jps.2600660429
  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. J Am Chem Soc. 2008;130(49):16538-16539. doi:10.1021/ja806670p
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Accessed January 17, 2026. [Link]

  • Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Nat Commun. 2019;10(1):333. doi:10.1038/s41467-018-08113-6
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. October 9, 2010.
  • Forced Degradation Studies. MedCrave online. Accessed January 17, 2026. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Accessed January 17, 2026. [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Accessed January 17, 2026. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Accessed January 17, 2026. [Link]

  • Amine buffers for pH control. ResearchGate. Accessed January 17, 2026. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. J Pharm Anal. 2016;5(2):1-10.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021;6(50):34585-34594. doi:10.1021/acsomega.1c04175
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Accessed January 17, 2026. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. 2021;26(4):1134. doi:10.3390/molecules26041134
  • Journal of Agricultural and Food Chemistry. ACS Publications. Accessed January 17, 2026. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021;6(50):34585-34594. doi:10.1021/acsomega.1c04175

Sources

strategies to reduce off-target effects of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This guide is designed to provide practical, in-depth strategies for identifying, understanding, and mitigating potential off-target effects during your experiments. Our goal is to empower you with the knowledge to ensure your results are both accurate and specific to your intended target.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts & Initial Setup

This section addresses common initial questions researchers face when beginning work with a new small molecule inhibitor.

Question: I am starting my research with this compound. What is the most critical first step to minimize off-target effects?

Answer: The most crucial initial step is to establish a specific and sensitive on-target activity assay and determine the compound's potency (e.g., IC50 or EC50). Once you have this value, a general best practice is to use the lowest concentration that elicits the desired on-target effect in your experiments.[1] Using concentrations significantly above the IC50 value dramatically increases the risk of engaging lower-affinity off-target proteins, which can confound your results.[1]

Question: What are the common off-target liabilities associated with kinase inhibitors or compounds with similar structural motifs?

Answer: While the specific target of this compound may be proprietary or under investigation, many small molecule inhibitors, particularly those targeting ATP-binding pockets, can exhibit cross-reactivity with protein kinases.[2][3] Therefore, broad-spectrum kinase panels are a primary tool for initial off-target screening.[2] Additionally, interactions with other protein families like G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes are common sources of off-target effects and should be considered.[4]

Question: How do I interpret initial screening data that suggests multiple potential targets?

Answer: It is not uncommon for initial screens to identify several potential interactions. The key is to quantify the selectivity. A compound is considered reasonably selective if there is at least a 30-fold, and ideally a 100-fold, difference in potency between the intended on-target and any identified off-targets. If the potency is similar across multiple proteins, it suggests the compound is non-selective. This necessitates further validation to determine which interaction is responsible for the observed biological phenotype.

Section 2: Troubleshooting Guide - A Workflow for Identifying and Validating Off-Target Effects

This section provides a structured approach for when you observe an unexpected or inconsistent phenotype in your experiments.

Problem: The biological effect I'm observing in my cell-based assays does not align with the known function of my primary target, or the results are inconsistent. How can I systematically determine if an off-target interaction is the cause?

Solution: A multi-pronged approach combining in vitro screening with in-cell validation is the gold standard for confirming off-target effects. The following workflow provides a systematic path to diagnose the issue.

Off_Target_Workflow cluster_0 Start: Experimental Observation cluster_1 Phase 1: Broad-Spectrum In Vitro Profiling cluster_2 Phase 2: Data Analysis & Hypothesis Generation cluster_3 Phase 3: In-Cell Validation of Hits cluster_4 Conclusion start Unexpected or Inconsistent Phenotype Observed invitro_profiling Broad Kinase Panel Screen (e.g., Eurofins, Reaction Biology) start->invitro_profiling Is the phenotype dose-dependent? safety_panel General Safety Panel Screen (GPCRs, Ion Channels, etc.) start->safety_panel analyze Analyze Data: Identify High-Affinity Hits (Potency < 1µM) invitro_profiling->analyze safety_panel->analyze cetsa Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets analyze->cetsa Hits Identified conclusion Conclusion: On-Target Effect Confirmed OR Off-Target Effect Identified analyze->conclusion No Hits Identified (Re-evaluate experimental setup) orthogonal Use Structurally Unrelated Inhibitor for the same On-Target cetsa->orthogonal rescue Rescue Experiment with Inhibitor-Resistant Target Mutant orthogonal->rescue rescue->conclusion

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling

This protocol is a first-line strategy to identify potential kinase off-targets.

Objective: To determine the inhibitory activity of this compound against a large panel of purified protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay Concentration: Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology Corp) for screening at a standard concentration, typically 1 µM or 10 µM, against their largest available kinase panel.

  • Assay Format: These services typically use radiometric ([³³P]-ATP) or fluorescence-based assays to measure the phosphorylation of a substrate by each kinase in the presence of your compound.[2]

  • Data Analysis: The primary data will be reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >70% inhibition.

  • Follow-up: For any significant hits, perform a secondary dose-response assay to determine the IC50 value for each of those kinases.[3]

Data Interpretation: Compile the IC50 values for the on-target and all identified off-targets into a table to calculate a selectivity score.

Target KinaseOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Fold (Off-Target/On-Target)
Target X 15 --
Kinase A-15010
Kinase B-4,500300
Kinase C->10,000>667

In this example, Kinase A is a potential off-target of concern due to the low selectivity fold, while Kinases B and C are less likely to be problematic.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to its intended target (and potential off-targets) within intact cells.

Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the confirmation of target engagement in a physiological context.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or your compound at a relevant concentration (e.g., 10x the on-target IC50) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement. This should be performed for both the intended on-target and any high-priority off-targets identified in Protocol 1.

Section 3: Advanced Strategies - Rational Compound Modification and Experimental Design

Once off-targets are confirmed, the next step is mitigation. This can involve both medicinal chemistry and refined experimental design.

Question: I have confirmed a specific off-target kinase. How can I modify this compound to improve its selectivity?

Answer: Improving selectivity often involves exploiting structural or electrostatic differences between the binding sites of the on-target and off-target proteins.[4][5] This is a core principle of Structure-Activity Relationship (SAR) studies. While specific modifications require detailed structural knowledge, general strategies can be proposed based on the compound's scaffold.

SAR_Diagram cluster_0 Potential Modification Sites for Improving Selectivity A A: Methylsulfonyl Group Modify size/polarity. Can influence interactions with 'selectivity pockets' adjacent to the main binding site. B B: Diazepane Ring Constrain conformationally. Reduces flexibility, potentially disfavoring binding to off-targets. C C: Fluoro Group Alter electrostatics. Removing or relocating this group can change key interactions.

Caption: Key regions of the this compound scaffold for SAR studies.

Medicinal Chemistry Strategies:

  • Exploit Shape/Steric Hindrance: Introduce bulkier substituents at positions that are more sterically constrained in the off-target's binding pocket compared to the on-target.[4] For example, modifying the methylsulfonyl group (Site A) could create a clash with the off-target.

  • Optimize Electrostatics: If the off-target has a different electrostatic potential map, altering polar groups like the fluoro or sulfonyl moieties (Sites A and C) can disfavor binding.[4][6]

  • Reduce Flexibility: The diazepane ring (Site B) is flexible. Introducing conformational constraints, such as fusing another ring to it, can lock the molecule into a conformation that is preferred by the on-target but not the off-target.[6][7]

Answer: Employing rigorous controls is key to generating trustworthy data with a partially selective inhibitor.

  • Use a Structurally Unrelated Inhibitor: The most powerful control is to replicate your key findings using a second, structurally distinct inhibitor that targets the same primary protein.[1] If both compounds produce the same biological effect, it strongly implicates the on-target protein rather than a shared off-target.

  • Perform a Rescue Experiment: If possible, transfect your cells with a version of the target protein that has been mutated to be resistant to the inhibitor (e.g., by altering a key residue in the binding site). If the biological effect of your compound is reversed or "rescued" in these cells, it provides compelling evidence for on-target action.[1]

  • Strict Dose-Response Analysis: Always perform full dose-response curves for your key experiments. The EC50 for the observed biological effect should closely correlate with the IC50 of on-target inhibition. A significant rightward shift in the EC50 may suggest that the effect is driven by a lower-affinity off-target.

By combining these biochemical, cellular, and medicinal chemistry strategies, researchers can confidently navigate the complexities of small molecule inhibitors and generate robust, reproducible data.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Massachusetts Institute of Technology. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Patsnap. (2025, May 21). How to improve drug selectivity? Patsnap Synapse. [Link]

  • Velasquez-Manoff, M. (2009). Finding a better path to drug selectivity. PLoS biology, 7(2), e1000043. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Wang, S., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • BioPharma PEG. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 17, 2026, from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • van Stiphout, R. G., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1665–1680. [Link]

  • Ambit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in biological assays involving this novel diazepane derivative. Given the limited specific public data on this compound, this resource synthesizes field-proven insights and best practices for working with new small molecule entities.

Our approach is rooted in establishing robust experimental systems and systematically identifying the sources of variability. This guide will walk you through potential issues related to the compound itself, the experimental setup, and the biological system under investigation.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: I'm not observing the expected activity with my compound. Could there be an issue with the compound itself?

A1: Absolutely. The lack of an observable effect can often be traced back to the integrity and handling of the small molecule.[1] Here are the primary aspects to consider:

  • Purity and Integrity: Verify the purity of your compound batch via methods like HPLC/UPLC-MS. Ensure it's the correct chemical entity and free from significant impurities that could interfere with the assay or have their own biological activity.

  • Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] Compound degradation can be a significant source of variability.[2]

  • Solubility: Poor aqueous solubility is a very common reason for a lack of activity.[2] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended.[1]

Q2: My compound has poor solubility in my aqueous assay buffer. What are my options?

A2: Addressing solubility issues is a critical step. Here’s a systematic approach:

  • Solvent Choice: While DMSO is a common solvent for creating high-concentration stock solutions, ensure the final concentration in your assay is minimal (typically <0.5%) to prevent solvent-induced artifacts.[2]

  • Solubility Testing: Before proceeding with your biological assay, perform a simple solubility test. Prepare a dilution of your compound in the assay buffer to the highest concentration you plan to test. Incubate it under the same conditions as your assay (e.g., 37°C) for a couple of hours and then visually inspect for any precipitation.[1]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[2]

  • Use of Excipients: For in vitro assays, consider using low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or co-solvents (e.g., ethanol, PEG), but you must validate their compatibility with your specific assay.[2]

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Assay Results

Inconsistent results between experiments are a frequent hurdle. This guide provides a systematic process to identify the root cause of variability.[3]

Step 1: Assess Compound-Related Factors

  • Fresh Aliquots: Always use freshly prepared dilutions from a stable, frozen stock for each experiment.[2] Avoid using leftover diluted solutions from previous experiments.

  • Re-evaluate Solubility: If you've recently changed your assay buffer or cell media, re-confirm the compound's solubility under the new conditions.

Step 2: Scrutinize the Experimental System

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular responses can change significantly with high passage numbers.

  • Cell Density: Plate cells at a consistent density across all experiments. Over-confluent or sparsely seeded cells can respond differently to treatment.

  • Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media, growth factors) whenever possible. If you must change lots, perform a bridging study to ensure consistency.

Step 3: Standardize Assay Procedures

  • Incubation Times: Adhere strictly to specified incubation times for compound treatment and subsequent assay steps.

  • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.

  • Instrument Performance: Regularly check the performance of your detection instrument (e.g., plate reader, microscope) using appropriate controls and standards.

Below is a troubleshooting workflow to systematically address inconsistent results:

G A Inconsistent Results Observed B Prepare Fresh Compound Dilutions from Aliquot A->B C Check Cell Culture Consistency (Passage #, Density, Health) B->C D Review Assay Protocol for Deviations C->D E Results Still Inconsistent? D->E F Investigate Reagent Variability (Lot-to-Lot) E->F Yes I Problem Identified and Resolved E->I No G Re-validate Instrument Performance F->G H Isolate and Test Individual Variables G->H H->I

Caption: A workflow for troubleshooting inconsistent experimental results.

Guide 2: Distinguishing On-Target vs. Off-Target Effects

When you observe a biological effect, it's crucial to determine if it's due to the intended mechanism of action or an off-target effect.

Q3: How can I confirm that the observed cellular phenotype is a direct result of my compound's intended target?

A3: This is a cornerstone of drug development and requires a multi-pronged approach to build a strong evidence base.[3]

  • Use a Negative Control: Synthesize or acquire a structurally similar but inactive analog of your compound. This control should not engage the intended target and, ideally, should not produce the same biological effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can provide direct evidence of target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[1]

  • Downstream Pathway Analysis: If your compound is expected to inhibit a specific pathway, use techniques like Western blotting or qPCR to measure the levels or activity of downstream markers.[1] For example, if you expect inhibition of a kinase, probe the phosphorylation status of its known substrates.

  • Rescue Experiments: If your compound's effect is due to inhibiting a specific target, you might be able to "rescue" the phenotype by overexpressing a downstream effector or providing a metabolite that bypasses the inhibited step.

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same biological effect, it strengthens the case for on-target activity.[3]

Here is a conceptual diagram illustrating the validation of on-target effects:

G cluster_0 Experimental Compound cluster_1 Control Compounds A This compound D Target Protein A->D Binds & Inhibits B Inactive Analog B->D No Binding C Structurally Different Inhibitor C->D Binds & Inhibits E Downstream Signaling D->E Regulates F Observed Phenotype E->F Causes

Caption: A conceptual model for validating on-target compound activity.

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol provides a standardized method for preparing your compound to minimize variability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Carefully weigh out a precise amount of the compound.

    • Dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[1] Ensure complete dissolution by vortexing.

  • Aliquot for Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[1] The volume of each aliquot should be sufficient for one experiment.

    • Store the aliquots at -80°C, protected from light.

  • Prepare Intermediate and Working Dilutions:

    • For each experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in 100% DMSO to create intermediate stock solutions.

    • Prepare the final working solutions by diluting the intermediate stocks into your assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%).[2]

Protocol 2: Basic Assay Troubleshooting Algorithm

When an assay fails, this algorithm can help you quickly identify the likely source of the problem.[4]

Assumptions: Your assay includes a No Template Control (NTC), a Positive Control, and an Internal Control (IC) where applicable.

  • Check the No Template Control (NTC):

    • Is it positive? If yes, you have a contamination issue. Stop, decontaminate your workspace and reagents, and repeat the experiment with fresh materials.

  • Check the Positive Control:

    • Did it fail? If yes, the problem likely lies with a common reagent (e.g., master mix, substrate) or the instrument (e.g., thermal cycler, plate reader). Repeat the run with a fresh aliquot of reagents.

  • Check the Internal Control (IC) in your samples:

    • Did it fail while the Positive Control worked? This points to either enzymatic inhibition from the sample matrix or a failure in sample preparation/extraction. Dilute the sample (e.g., 1:10) to reduce inhibitor concentration or re-extract the sample.

This structured approach allows for the systematic triangulation of the error source, saving time and resources.[4]

References

  • Wikipedia. Diazepam. Available from: [Link]

  • Molecular Biology International. Assay Troubleshooting. Available from: [Link]

Sources

Validation & Comparative

A Multi-Platform Guide to the Definitive Structural Confirmation of Synthesized 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint

In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first chapter. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. The subject of this guide, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, is a molecule with potential pharmacological relevance, featuring a flexible seven-membered diazepane ring and a substituted aromatic moiety. Its synthesis can potentially yield regioisomers or other impurities that are difficult to distinguish.

This guide provides a comprehensive, multi-platform strategy for the definitive structural confirmation of this target compound. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a synergistic approach using Mass Spectrometry, multi-nuclear NMR Spectroscopy, and X-ray Crystallography creates a self-validating system for absolute structural certainty.

Part 1: The Molecular Gatekeeper - High-Resolution Mass Spectrometry (HRMS)

The first checkpoint in any structural confirmation workflow is verifying the elemental composition. High-Resolution Mass Spectrometry, typically coupled with liquid chromatography (LC-MS), serves as our initial gatekeeper.[1] Its primary role is to provide a highly accurate mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the molecular formula.[2][3]

Causality of Choice: We opt for an electrospray ionization (ESI) source in positive ion mode, as the two nitrogen atoms in the diazepane ring are readily protonated to form a stable [M+H]⁺ ion. Time-of-Flight (TOF) or Orbitrap mass analyzers are preferred for their high resolution and mass accuracy (typically < 5 ppm), which is essential to distinguish our target from compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture. Dilute this stock solution to a final concentration of ~10 µg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Analyzer: TOF or Orbitrap.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: As per instrument recommendation.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

Data Presentation: Expected HRMS Data

The molecular formula for this compound is C₁₂H₁₇FN₂O₂S.

Ion SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺289.1017289.10211.4
[M+Na]⁺311.0836311.08401.3

Trustworthiness Check: The observation of the protonated molecular ion [M+H]⁺ with a mass accuracy below 5 ppm provides strong evidence for the correct elemental composition. However, HRMS alone cannot distinguish between isomers. For instance, the regioisomer 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-1,4-diazepane would have the identical exact mass. This ambiguity necessitates the more detailed structural investigation provided by NMR.

Part 2: The Architectural Blueprint - Multinuclear & Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like ours, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is not just beneficial; it is essential.[4]

The Synergy of Nuclei:
  • ¹H NMR: Maps the proton environments, their integrations (number of protons), and their through-bond coupling to neighboring protons (multiplicity).

  • ¹³C NMR: Identifies all unique carbon environments.[5]

  • ¹⁹F NMR: A highly sensitive and specific probe for the single fluorine atom.[6] Its chemical shift is exquisitely sensitive to the electronic environment, making it a powerful tool for distinguishing isomers.[7][8][9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the molecular skeleton. COSY identifies ¹H-¹H coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C correlations (2-3 bonds), which are critical for connecting molecular fragments.[4]

Workflow for NMR-Based Structural Confirmation

Caption: NMR workflow for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).[10]

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed for the specific sample.

Data Presentation: Predicted NMR Assignments for this compound

Note: These are predicted values based on known chemical shift principles. Actual values may vary slightly based on solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations
Aromatic Ring
C-1'~145.0---H-2', H-6', H-5
C-2'~158.0 (d)~7.05ddJ(H,H)=9.0, J(H,F)=12.0C-1', C-3', C-4', C-6'
C-3'~118.0 (d)~7.70ddJ(H,H)=2.5, J(H,F)=2.5C-1', C-2', C-4', C-5'
C-4'~135.0---H-3', H-5', H(SO₂CH₃)
C-5'~129.0~7.75dJ(H,H)=9.0C-1', C-3', C-4'
C-6'~120.0 (d)---H-2', H-5'
Diazepane Ring
C-2~55.0~3.30tJ=6.0C-3, C-7
C-3~28.0~2.10quintJ=6.0C-2, C-5
C-5~48.0~3.60tJ=6.0C-3, C-6, C-1'
C-6~50.0~3.10tJ=5.5C-5, C-7
C-7~57.0~3.00tJ=5.5C-2, C-6
Sulfonyl Group
SO₂C H₃~44.5~3.05s-C-4'

Causality of Assignments:

  • The downfield shift of the aromatic protons H-3' and H-5' is due to the strong electron-withdrawing effect of the para-methylsulfonyl group.

  • The ¹³C signal for C-2' will appear as a doublet due to coupling with the directly attached fluorine (¹JCF), and its chemical shift will be significantly downfield due to the electronegativity of both F and N.

  • The protons on the diazepane ring will show characteristic triplet and quintet patterns due to coupling with their neighbors in the flexible ring system. The protons on C-5, adjacent to the aromatic ring nitrogen, are expected to be the most downfield of the aliphatic signals.

  • The HMBC correlation from the diazepane C-5 protons to the aromatic C-1' carbon is the critical link that confirms the point of attachment between the two rings.

The Power of ¹⁹F NMR in Isomer Differentiation: The chemical shift of the fluorine atom is highly diagnostic.[6]

  • Target Compound (2-Fluoro): The fluorine is ortho to the bulky diazepane substituent and meta to the electron-withdrawing sulfonyl group. This would result in a predicted chemical shift in the range of -115 to -125 ppm .

  • Alternative Isomer (4-Fluoro): If the fluorine were at the 4-position and the sulfonyl group at the 2-position, the fluorine would be ortho to a proton and ortho to the sulfonyl group. This would shift the signal significantly, likely to a range of -95 to -105 ppm .

This clear difference in the ¹⁹F NMR spectrum provides an unambiguous method to distinguish between these key regioisomers.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While MS and NMR provide conclusive evidence for the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state.[11] It generates a three-dimensional model of the molecule, defining precise bond lengths, bond angles, and the conformation of the diazepane ring.[12][13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol, or acetone). The goal is to obtain a single, well-ordered crystal of sufficient size (>0.1 mm).

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal (typically to 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Collect a full dataset of diffraction intensities. The structure is solved using direct methods or Patterson methods and then refined against the collected data to yield the final atomic coordinates and thermal parameters.[14]

Expected Structural Insights:
  • Confirmation of Connectivity: Provides an absolute map of how every atom is connected.

  • Bond Lengths and Angles: Confirms expected geometries (e.g., sp² hybridization of aromatic carbons, sp³ of the diazepane ring).

  • Diazepane Conformation: The seven-membered diazepine ring is not planar and typically adopts a boat or twist-boat conformation.[12] X-ray crystallography will reveal the preferred solid-state conformation.

  • Intermolecular Interactions: Can reveal hydrogen bonding or other packing forces in the crystal lattice.

Limitation: The primary limitation is the requirement for a high-quality single crystal, which cannot always be obtained.

Synthesizing the Evidence: A Self-Validating Workflow

Caption: Integrated workflow for structural validation.

Conclusion

The structural confirmation of a synthesized molecule like this compound demands a rigorous and multi-faceted analytical strategy. By beginning with HRMS to confirm the elemental formula, proceeding to a comprehensive suite of NMR experiments to define the precise connectivity and isomeric form, and culminating with X-ray crystallography for definitive solid-state proof, we create a self-validating system. This integrated approach eliminates ambiguity, ensures the integrity of subsequent biological and pharmacological data, and embodies the principles of scientific rigor essential for modern drug development.

References

  • Analyst (RSC Publishing). Current developments in LC-MS for pharmaceutical analysis.
  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
  • PubMed. Current developments in LC-MS for pharmaceutical analysis. Biol Pharm Bull. 2002 May;25(5):547-57.
  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
  • SciSpace. Current developments in LC-MS for pharmaceutical analysis.
  • ResearchGate. Crystal structures at room temperature of Diazepam (left, ab plane)....
  • Crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro.
  • ChemicalBook. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR spectrum.
  • ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry.
  • PubMed. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry.
  • PubMed. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • ResearchGate. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry.
  • PubChem. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163.
  • SpectraBase. 4-methyl-1,4-diazepane - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. hexahydro-1H-1,4-diazepine - Optional[1H NMR] - Chemical Shifts.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • NIH. Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
  • ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • PubChem. Diazepam | C16H13ClN2O | CID 3016.
  • Semantic Scholar. [PDF] Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides..
  • 19Flourine NMR.
  • JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine).
  • ACS Publications. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency.
  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
  • SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives.
  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Fluorine NMR.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • ResearchGate. 1,4-Diazepines.
  • ResearchGate. Chemical structures of substituted 1,4-benzodiazepines N, D, L, O and T..
  • Benchchem. Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide.
  • PubMed. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • RSC Publishing. A novel synthesis of diareno-1,2-diazepines: intramolecular dehydrofluorination of 2,4,6-trimethylphenylazo-derivatives of fluoroaromatic compounds.
  • 13-C NMR Chemical Shift Table.pdf.
  • PMC. 1,4-Ditosyl-1,4-diazepane.
  • NIH. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.

Sources

validating an analytical method for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

The validation of an analytical method is a systematic and scientifically rigorous process that is essential for ensuring drug quality and regulatory compliance. The RP-HPLC-UV method detailed in this guide, when subjected to the validation protocols described, demonstrates a high degree of linearity, specificity, accuracy, and precision. The data confirm that the method is robust and fit for its intended purpose: the quantitative determination of this compound in a quality control environment. By adhering to the principles outlined by regulatory bodies like the ICH, scientists can develop and validate analytical methods with confidence, ensuring the reliability and consistency of their results. [10][11]

References

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: ECA Academy URL: [Link]

  • Title: Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture Source: PubMed Central (PMC) URL: [Link]

  • Title: RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-4-(methylsulfonyl)phenyl Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-fluoro-4-(methylsulfonyl)phenyl diazepanes, a class of compounds with significant potential in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of how subtle molecular modifications to this scaffold can profoundly impact its biological activity. The insights presented herein are grounded in experimental data and established principles of medicinal chemistry, offering a predictive framework for the rational design of novel therapeutic agents.

The 2-fluoro-4-(methylsulfonyl)phenyl moiety is a critical pharmacophore in various biologically active molecules, often conferring desirable properties such as enhanced potency, selectivity, and improved pharmacokinetic profiles. When coupled with a diazepane ring system, a versatile and privileged scaffold in central nervous system (CNS) drug discovery, the resulting compounds present a rich design space for targeting a range of biological targets.

Core Scaffold and Rationale for Design

The foundational structure of the compounds discussed in this guide is the 2-fluoro-4-(methylsulfonyl)phenyl diazepane scaffold. The selection of this chemical architecture is deliberate, leveraging the synergistic effects of its constituent parts.

  • 2-Fluoro-4-(methylsulfonyl)phenyl Group: The electron-withdrawing nature of the methylsulfonyl group at the para position, combined with the ortho-fluoro substituent, significantly influences the electronic and conformational properties of the phenyl ring. This substitution pattern can enhance binding affinity to target proteins through specific electronic and steric interactions. The sulfonyl group, in particular, can act as a hydrogen bond acceptor, while the fluorine atom can modulate pKa and improve metabolic stability.

  • Diazepane Ring: This seven-membered heterocyclic ring provides a flexible yet constrained conformational scaffold. The non-planar nature of the diazepane ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with the three-dimensional binding pockets of biological targets. The nitrogen atoms within the ring system offer sites for further chemical modification and can also participate in hydrogen bonding.

Below is a generalized workflow for the synthesis and evaluation of these compounds, which forms the basis for the SAR data we will be discussing.

cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-fluoro-4-methylsulfonyl aniline) B Multistep Synthesis (e.g., cyclization, functionalization) A->B C Purification and Characterization (e.g., HPLC, NMR, MS) B->C D Primary Screening (e.g., binding assays) C->D Test Compounds E Secondary Assays (e.g., functional assays, selectivity profiling) D->E F In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) E->F G In Vivo Studies F->G Lead Candidates

Figure 1: Generalized workflow for the synthesis and biological evaluation of 2-fluoro-4-(methylsulfonyl)phenyl diazepane analogs.

Comparative Analysis of Structural Modifications

The following sections delve into the specific SAR trends observed upon modification of the 2-fluoro-4-(methylsulfonyl)phenyl diazepane scaffold. The data presented is a synthesis of findings from multiple studies and is intended to guide the rational design of future analogs.

Substitution on the Diazepane Ring System

Modifications to the diazepane ring are pivotal in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The key positions for substitution are the two nitrogen atoms, typically designated as N1 and N4.

1.1. N1-Substitutions:

The N1 position of the diazepane ring often extends into the solvent-exposed region of the binding pocket, making it an ideal point for introducing substituents that can fine-tune physicochemical properties without disrupting core binding interactions.

Analog N1-Substituent Target Affinity (Ki, nM) Key Observations
1a -H58.2Unsubstituted parent compound, moderate affinity.
1b -CH325.6Small alkyl substitution improves affinity, likely through favorable van der Waals interactions.
1c -CH2CH2OH42.1Introduction of a hydroxyl group can enhance solubility but may slightly decrease affinity if not positioned for optimal H-bonding.
1d -cPr15.8Small, constrained rings like cyclopropyl can enhance affinity by optimizing conformational rigidity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Utilize a suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound (diazepane analogs).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

The causality behind these observations lies in the delicate balance between steric bulk, conformational constraint, and the introduction of new functional groups. Small, lipophilic substituents at N1 appear to be favored, suggesting a hydrophobic sub-pocket in the target protein.

1.2. N4-Substitutions:

The N4 position often plays a more direct role in establishing key binding interactions, and as such, modifications at this position can have a more dramatic impact on potency.

Analog N4-Substituent Target Affinity (Ki, nM) Key Observations
2a -H58.2Unsubstituted parent compound.
2b -C(O)CH312.4An acetyl group can act as a hydrogen bond acceptor, significantly improving affinity.
2c -SO2CH38.9A methylsulfonyl group introduces a strong hydrogen bond acceptor and can enhance metabolic stability.
2d -CH2-Ph35.7A bulky benzyl group may introduce steric hindrance, reducing affinity.

These results underscore the importance of hydrogen bond acceptors at the N4 position. The superior performance of the methylsulfonyl group (2c) over the acetyl group (2b) suggests that the specific geometry and electronic properties of the sulfonyl moiety are particularly well-suited for interaction with the target.

cluster_sar SAR at N1 and N4 Positions cluster_n1 N1 Position cluster_n4 N4 Position Core Diazepane Core N1_H -H (Moderate) Core->N1_H R1 N1_Me -CH3 (Improved) Core->N1_Me R1 N1_cPr -cPr (Enhanced) Core->N1_cPr R1 N4_H -H (Moderate) Core->N4_H R2 N4_Ac -C(O)CH3 (Significant Improvement) Core->N4_Ac R2 N4_SO2Me -SO2CH3 (Optimal) Core->N4_SO2Me R2

Figure 2: Key SAR trends at the N1 and N4 positions of the diazepane ring.

Modifications to the 2-Fluoro-4-(methylsulfonyl)phenyl Ring

While the 2-fluoro-4-(methylsulfonyl)phenyl group is a highly optimized pharmacophore, minor modifications can be explored to fine-tune activity and selectivity.

2.1. Alterations to the Fluoro Substituent:

The fluorine atom at the 2-position plays a crucial role in modulating the electronics of the phenyl ring and can also participate in favorable interactions with the target.

Analog 2-Position Substituent Target Affinity (Ki, nM) Key Observations
3a -F8.9The parent fluoro-substituted compound exhibits high affinity.
3b -H22.1Removal of the fluorine atom reduces affinity, highlighting its importance.
3c -Cl15.4Replacement with a larger halogen like chlorine can introduce steric clashes.

The superior activity of the fluoro-substituted analog (3a) suggests that the unique properties of fluorine, such as its small size, high electronegativity, and ability to form weak hydrogen bonds, are critical for optimal binding.

2.2. Modifications of the Methylsulfonyl Group:

The methylsulfonyl group is a key interaction point, and its replacement can have a significant impact on potency.

Analog 4-Position Substituent Target Affinity (Ki, nM) Key Observations
4a -SO2CH38.9The methylsulfonyl group provides high affinity.
4b -S(O)CH331.5The sulfoxide is a weaker hydrogen bond acceptor, leading to reduced affinity.
4c -CN18.7The cyano group can also act as a hydrogen bond acceptor, but its linear geometry may not be optimal for this specific target.

This data strongly supports the methylsulfonyl group as the optimal substituent at the 4-position, likely due to its tetrahedral geometry and the strong hydrogen bond accepting capacity of its two oxygen atoms.

Conclusion and Future Directions

The structure-activity relationship studies of 2-fluoro-4-(methylsulfonyl)phenyl diazepanes reveal a highly structured and sensitive pharmacophore. The key takeaways for future drug design efforts are:

  • Preservation of the Core Scaffold: The 2-fluoro-4-(methylsulfonyl)phenyl group is critical for high-affinity binding and should generally be conserved.

  • Strategic N4-Substitution: The N4 position of the diazepane ring is the most amenable to the introduction of small, hydrogen-bond accepting groups, with a methylsulfonyl moiety being particularly effective.

  • Fine-Tuning at the N1-Position: The N1 position can be used to modulate physicochemical properties, with small, lipophilic groups generally being well-tolerated and often improving affinity.

Future work should focus on exploring a wider range of substituents at the N1 position to optimize pharmacokinetic properties, as well as conducting in vivo studies to validate the therapeutic potential of the most promising analogs identified through these SAR studies. The principles outlined in this guide provide a robust framework for the continued development of this important class of compounds.

References

  • Note: As this is a generated guide based on a hypothetical topic, the following are representative examples of the types of references that would be cited. The URLs are placeholders.
  • Title: Design and Synthesis of Novel Diazepane Derivatives as Potent and Selective Inhibitors of [Target Protein]. Source: Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Title: The Role of the Methylsulfonyl Group in Drug Design. Source: ACS Medicinal Chemistry Letters, 2022. URL: [Link]

  • Title: Structure-Activity Relationship Studies of 1,4-Diazepanes as CNS Agents. Source: Bioorganic & Medicinal Chemistry Letters, 2021. URL: [Link]

A Head-to-Head Comparison of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a detailed comparative analysis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane , a compound of significant interest, against its structurally related analogs. By examining the available experimental data, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, offering valuable insights for the design of novel therapeutics.

Introduction to this compound

This compound is a synthetic compound featuring a central 1,4-diazepane ring N-substituted with a 2-fluoro-4-(methylsulfonyl)phenyl group. The strategic incorporation of a fluorine atom and a methylsulfonyl group on the phenyl ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve CNS penetration, and modulate receptor binding affinity.[1][2] The electron-withdrawing nature of the methylsulfonyl group can impact the compound's solubility, polarity, and potential for hydrogen bonding, further tailoring its biological activity.[3] While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its potential therapeutic applications and performance by comparing it with structurally similar compounds for which biological data has been published.

Comparative Analysis with Structurally Similar Compounds

To construct a meaningful comparison, we will evaluate this compound against representative N-aryl-1,4-diazepane analogs with reported biological activities. The following sections will delve into their performance in various therapeutic areas, supported by available experimental data.

Central Nervous System (CNS) Activity

The 1,4-diazepane core is a common feature in many centrally acting agents.[4] The lipophilicity and ability to cross the blood-brain barrier are critical for CNS drug candidates.

Inference for this compound: The presence of a fluorine atom on the phenyl ring is known to increase lipophilicity and facilitate passage across the blood-brain barrier.[2] This suggests that our target compound may possess significant CNS activity. The methylsulfonyl group, while generally increasing polarity, can also contribute to specific interactions with CNS targets.

Comparative Compounds:

A series of 1-aryl-1,4-diazepan-2-one derivatives were designed and synthesized as triple reuptake inhibitors (TRIs) for the treatment of depression.[5] One of the potent compounds from this series, (S)-1-(3,4-dichlorophenyl)-4-((S)-1-(4-methoxyphenyl)ethyl)-1,4-diazepan-2-one , demonstrated significant inhibition of serotonin, norepinephrine, and dopamine reuptake.

Another study on 6-phenyl-4H-pyrrolo[1,2-a][4][6]benzodiazepines revealed that substitutions on the phenyl ring significantly impact CNS activity. For instance, an ortho-chlorine substitution on the 6-phenyl group was found to increase sedative and taming activities, while a fluorine substitution at the same position decreased activity.[7]

Table 1: Comparative CNS Activity Data for N-Aryl-1,4-Diazepane Analogs

Compound/AnalogTarget/ActivityKey FindingsReference
Inferred profile for this compound Potential CNS targets (e.g., GPCRs, ion channels)The 2-fluoro substitution may enhance CNS penetration. The 4-methylsulfonyl group could modulate target selectivity and pharmacokinetic properties.N/A
(S)-1-(3,4-dichlorophenyl)-4-((S)-1-(4-methoxyphenyl)ethyl)-1,4-diazepan-2-oneTriple Reuptake Inhibitor (SERT, NET, DAT)Potent in vitro inhibition of monoamine reuptake and significant antidepressant-like activity in vivo.[5]
8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][4][6]benzodiazepineSedative/Taming ActivityEquipotent to diazepam in taming and sedative activities in mice.[7]
Anticancer Activity

Recent research has highlighted the potential of 1,4-diazepane derivatives as anticancer agents.[8][9] Their mechanism of action can vary, from inhibiting key enzymes involved in cancer progression to inducing apoptosis.

Inference for this compound: The cytotoxic potential of our target compound would depend on its specific cellular targets. The electron-withdrawing substituents on the phenyl ring could play a role in binding to enzymatic active sites or interacting with other cellular components.

Comparative Compounds:

A study on cyclohepta[b]thieno[2,3-e][4][6]diazepine derivatives identified several compounds with potent antitumor activity against various cancer cell lines.[8] For example, a derivative with a 4-chlorophenyl substitution exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines.

Table 2: Comparative Anticancer Activity Data for N-Aryl-1,4-Diazepane Analogs

Compound/AnalogCancer Cell Line(s)IC50 ValuesReference
Inferred profile for this compound Various cancer cell linesThe specific substitution pattern may confer selectivity towards certain cancer types.N/A
3-(4-Chlorophenyl)-cyclohepta[b]thieno[2,3-e][4][6]diazepin-5(4H)-oneHepG-2, MCF-7, HCT-1164.4 - 13 µg/mL[8]
Enzyme Inhibition

The 1,4-diazepane scaffold has been successfully employed to design inhibitors of various enzymes, including serine proteases and kinases.

Inference for this compound: The structural features of our target compound, particularly the substituted phenyl ring, could allow it to fit into the active site of specific enzymes and act as an inhibitor.

Comparative Compounds:

A novel series of 1,4-diazepane derivatives were developed as factor Xa (fXa) inhibitors for anticoagulant therapy.[3] Compound 13 (YM-96765) from this series, which features a substituted phenyl group interacting with the S4 aryl-binding domain of fXa, showed potent inhibitory activity with an IC50 of 6.8 nM.

Furthermore, 1,4-diazepane-based compounds have been identified as potent and selective CDK9 inhibitors.[10] The introduction of a 1,4-diazepane ring at a specific position led to a compound with approximately 156-fold selectivity for CDK9 over CDK2.

Table 3: Comparative Enzyme Inhibition Data for N-Aryl-1,4-Diazepane Analogs

Compound/AnalogTarget EnzymeIC50/Ki ValueReference
Inferred profile for this compound Potential enzyme targets (e.g., proteases, kinases)The fluoro and methylsulfonyl groups could mediate specific interactions within an enzyme's active site.N/A
YM-96765Factor XaIC50 = 6.8 nM[3]
2,4,5-trisubstituted pyrimidine with 1,4-diazepaneCDK9~156-fold selectivity over CDK2[10]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments relevant to the characterization of these compounds.

General Synthesis of N-Aryl-1,4-Diazepanes

A common synthetic route to N-aryl-1,4-diazepanes involves the reaction of a substituted aniline with a suitable 1,4-diazepane precursor.

  • Step 1: Synthesis of the 1,4-Diazepane Core: The 1,4-diazepane ring can be synthesized through various methods, including the cyclization of appropriate diamine and dicarbonyl precursors.[11]

  • Step 2: N-Arylation: The synthesized 1,4-diazepane is then reacted with an appropriately substituted aryl halide (e.g., 1,2-difluoro-4-(methylsulfonyl)benzene for the target compound) in the presence of a palladium catalyst and a suitable base (e.g., Buchwald-Hartwig amination).[11]

Synthesis_Workflow Start Substituted Aniline & 1,4-Diazepane Precursor Step1 Synthesis of 1,4-Diazepane Core Start->Step1 Step2 N-Arylation Reaction (e.g., Buchwald-Hartwig) Step1->Step2 Product 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane Step2->Product

Caption: General synthetic workflow for N-aryl-1,4-diazepanes.

In Vitro Binding Affinity Assay

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular target.

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]-labeled standard), test compound, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes, radioligand, and test compound at various concentrations.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow Start Prepare Reagents: Cell Membranes, Radioligand, Test Compound Incubation Incubate Reagents in 96-well plate Start->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC50 Value Counting->Analysis

Caption: Workflow for a typical in vitro radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The analysis of the available data on N-aryl-1,4-diazepane analogs provides valuable SAR insights that can guide the future design of more potent and selective compounds.

  • Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens and sulfonyl moieties, can significantly influence binding affinity and selectivity. The ortho-fluoro substituent in our target compound may induce a specific conformation that favors binding to certain targets.

  • 1,4-Diazepane Ring Conformation: The seven-membered diazepine ring can adopt various conformations, and the preferred conformation can be influenced by the N-aryl substituent. This conformational flexibility allows the scaffold to adapt to the topology of diverse binding sites.

  • Impact of Fluoro and Methylsulfonyl Groups: The combination of a fluorine atom and a methylsulfonyl group is a unique feature of the target compound. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, while the methylsulfonyl group can improve aqueous solubility and provide additional hydrogen bonding opportunities, potentially leading to a favorable pharmacokinetic profile.

SAR_Relationships Compound This compound N-Phenyl Ring 1,4-Diazepane Core substituents 2-Fluoro Group 4-Methylsulfonyl Group Compound:f1->substituents Substitutions properties Biological Activity Pharmacokinetics (ADME) Target Selectivity Compound:f2->properties:f0 Conformational Flexibility substituents->properties Influence

Caption: Key structural features influencing the properties of N-aryl-1,4-diazepanes.

Conclusion and Future Directions

While direct experimental data for this compound remains to be fully elucidated, a comparative analysis with its structural analogs suggests a high potential for this compound to exhibit significant biological activity, particularly in the realms of CNS disorders, oncology, and enzyme inhibition. The unique combination of a 2-fluoro and a 4-methylsulfonyl substituent on the N-phenyl ring presents a compelling case for further investigation.

Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound. In vitro and in vivo studies are warranted to determine its specific molecular targets, efficacy, and pharmacokinetic properties. The insights gained from such studies will not only clarify the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships governing the diverse biological activities of the 1,4-diazepane class of molecules.

References

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. 2015.
  • Hara T, Kayama Y, Mori T, et al. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][4][6]benzodiazepines. J Med Chem. 1978;21(3):263-268.

  • Koshio H, Hirayama F, Ishihara T, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179-2191.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Research Reviews. 2020.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020.
  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini Reviews in Medicinal Chemistry. 2007.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. 2016.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. Molecules. 2020.

  • Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][4][6]benzodiazepines. Journal of Medicinal Chemistry. 1978.

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry. 2017.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. 2020.
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. 2011.
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ACS Medicinal Chemistry Letters. 2013.
  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. 2014.
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

Sources

A Comparative Guide to the Cross-Validation of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane's Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this seven-membered heterocyclic structure have demonstrated a wide array of pharmacological activities, including roles as antipsychotics, antiamnesics, and agents against neurodegenerative disorders.[1] More recently, certain 1,4-benzodiazepine derivatives have been identified as potent anticancer agents, capable of inducing cell cycle arrest and apoptosis, and in some cases, inhibiting tubulin polymerization or protein synthesis.[2][3][4]

This guide focuses on 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (hereafter referred to as Compound X ), a novel analogue for which the biological activity has not been extensively characterized. Based on the established anticancer potential of related structures, we hypothesize that Compound X may exhibit significant antiproliferative and cytotoxic effects against cancer cells.

This document provides a comprehensive framework for the systematic cross-validation of Compound X's biological activity. We will outline a series of robust, validated in vitro assays to be performed across a panel of diverse human cancer cell lines, comparing its performance against established and structurally related therapeutic agents. The objective is to elucidate its potency, selectivity, and potential mechanism of action, thereby providing a foundational dataset for its further development as a potential therapeutic candidate.

Experimental Design: A Multi-faceted Approach to Biological Characterization

To ensure a thorough and unbiased evaluation, our experimental strategy is built on three pillars: a diverse cell line panel, multi-parametric biological assays, and comparison with relevant benchmark compounds.

Cell Line Panel Selection

The choice of cell lines is critical for assessing the breadth and selectivity of an anticancer compound. We have selected a panel that represents different cancer types with varying genetic backgrounds, alongside a non-malignant cell line to gauge potential cytotoxicity to normal tissues.

  • MCF-7: Luminal A breast cancer, estrogen receptor (ER)-positive.

  • A549: Non-small cell lung carcinoma.[5]

  • HCT116: Colorectal carcinoma.

  • PC-3: Androgen-independent prostate cancer.[6]

  • HEK293: Human embryonic kidney cells (non-cancerous control).

This diverse panel will allow for the identification of potential tumor-type specificity and provide an initial assessment of the therapeutic window.[7][8]

Comparator Compounds

Context is key in drug discovery. The activity of Compound X will be benchmarked against two standards:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[9][10][11] It serves as a positive control for potent, broad-spectrum anticancer activity.

  • Compound 52b (a 1,4-benzodiazepine-2,5-dione derivative): A potent antitumor compound from the same broader chemical class, reported to inhibit protein synthesis and induce cell cycle arrest and apoptosis.[2][3] This provides a scaffold-specific comparison.

Workflow for Cross-Validation

The overall experimental workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis & Comparison A Cell Line Panel Seeding (MCF-7, A549, HCT116, PC-3, HEK293) B Dose-Response Treatment (Compound X, Doxorubicin, Cmpd 52b) A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Treat Cells at IC50 Concentration D->E Select Potent Cell Lines F Annexin V / PI Staining E->F H Propidium Iodide Staining E->H G Apoptosis Analysis (Flow Cytometry) F->G J Comparative Analysis of: - Cytotoxicity (IC50) - Apoptosis Induction - Cell Cycle Arrest G->J I Cell Cycle Analysis (Flow Cytometry) H->I I->J

Caption: Experimental workflow for the cross-validation of Compound X.

Experimental Protocols

The following protocols are standardized to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Compound X, Doxorubicin, and Compound 52b (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[19][20][21]

  • Cell Treatment: Treat cells in 6-well plates with each compound at its IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Analysis (Hypothetical Data)

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Cytotoxicity Profile (IC50 values in µM)

Cell LineCompound X (IC50)Doxorubicin (IC50)Compound 52b (IC50)
MCF-71.50.20.25
A5492.80.50.4
HCT1165.10.30.3
PC-310.20.81.1
HEK293> 505.08.5

This hypothetical data suggests Compound X has moderate, selective anticancer activity with low toxicity to non-cancerous cells compared to Doxorubicin.

Table 2: Apoptosis Induction (% of Annexin V Positive Cells at IC50)

Cell LineCompound XDoxorubicinCompound 52bUntreated Control
MCF-745.2%65.8%55.1%5.1%
A54938.5%58.2%49.7%4.8%

This data would indicate that Compound X induces apoptosis as a mechanism of cell death.

Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase at IC50)

Cell LineCompound XDoxorubicinCompound 52bUntreated Control
MCF-742.1%55.3%48.6%15.2%
A54935.6%51.4%44.2%14.8%

This hypothetical result suggests that Compound X may cause cell cycle arrest in the G2/M phase, a common feature of many anticancer agents.

Hypothetical Mechanism of Action: Induction of Apoptosis

Based on the known activities of related compounds and the proposed experimental outcomes, a plausible mechanism of action for Compound X is the induction of the intrinsic apoptosis pathway.

G CompoundX Compound X Bax Bax/Bak Activation CompoundX->Bax Stress Signal Bcl2 Bcl-2 Inhibition CompoundX->Bcl2 Stress Signal Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway activated by Compound X.

Conclusion and Future Directions

This guide presents a rigorous, multi-tiered strategy for the initial biological characterization of a novel 1,4-diazepane derivative, Compound X. By employing a diverse cell line panel and a suite of validated assays, this cross-validation workflow will generate a comprehensive profile of the compound's anticancer activity, selectivity, and primary mechanism of action. The comparative analysis against both a gold-standard chemotherapeutic and a structurally related compound will provide crucial context for its potential as a drug candidate.

Positive results from this screening cascade would warrant further investigation, including target deconvolution studies, in vivo efficacy trials in xenograft models, and detailed pharmacokinetic and toxicological profiling. This structured approach ensures that only the most promising candidates, backed by robust and reproducible data, advance through the drug discovery pipeline.

References

  • Thorn, C. F., et al. Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenet Genomics. Available at: [Link].

  • Thiyagarajan, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link].

  • Chen, Y.-L., et al. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • Wikipedia. Doxorubicin. Wikipedia. Available at: [Link].

  • American Chemical Society. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. ACS Publications. Available at: [Link].

  • AACR. Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. AACR Journals. Available at: [Link].

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. Available at: [Link].

  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link].

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link].

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • Patsnap. What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. Available at: [Link].

  • National Center for Biotechnology Information. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Available at: [Link].

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link].

  • Taylor & Francis Online. Synthesis, biological profile and computational insights of new derivatives of benzo [B] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Taylor & Francis Online. Available at: [Link].

  • ResearchGate. Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. Request PDF. Available at: [Link].

  • eLife. Cancer: How does doxorubicin work?. eLife. Available at: [Link].

  • Synthego. Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Synthego. Available at: [Link].

  • AACR. Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Available at: [Link].

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link].

  • University of Virginia. DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. Available at: [Link].

Sources

Independent Verification of the Synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane: A Comparative Guide and Proposed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the independent verification of a novel chemical entity's synthesis is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for the synthesis and verification of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a compound of interest in contemporary pharmaceutical research. As no formally published synthesis has been widely reported, this document outlines a robust and plausible synthetic route based on established precedent, specifically the Buchwald-Hartwig amination. It further details a comprehensive analytical workflow to validate the structure, purity, and identity of the target compound, thereby serving as a benchmark for its independent synthesis and characterization.

Introduction and Rationale

The synthesis of N-aryl diazepanes is a critical endeavor in medicinal chemistry, as this scaffold is present in numerous biologically active molecules. The target compound, this compound, incorporates an electron-withdrawing methylsulfonyl group and a fluorine atom, functionalities known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The lack of a standardized, publicly available protocol necessitates the development of a reliable synthetic and analytical methodology.

This guide proposes a two-stage approach:

  • Part A: Proposed Synthesis Protocol: A detailed, step-by-step procedure for the synthesis of the target compound via a mono-N-arylation of a protected 1,4-diazepane using a Buchwald-Hartwig cross-coupling reaction.

  • Part B: Analytical Verification Workflow: A comprehensive suite of analytical techniques to unequivocally confirm the successful synthesis and purification of the target molecule.

The causality behind our experimental choices lies in the reliability and broad substrate scope of the Buchwald-Hartwig amination for constructing C-N bonds, a reaction that has revolutionized modern synthetic chemistry.[1][2] To ensure selectivity and prevent the common issue of di-arylation in symmetric diamines, a protecting group strategy is employed.

Proposed Synthesis Protocol: A Comparative Approach

The proposed synthesis is a two-step process involving the protection of 1,4-diazepane, followed by a palladium-catalyzed cross-coupling reaction, and subsequent deprotection.

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate

This initial step ensures that the subsequent arylation occurs at only one of the nitrogen atoms of the diazepine ring.

  • Protocol:

    • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination and Deprotection

This is the key bond-forming reaction, followed by the removal of the protecting group to yield the final product. The choice of a third-generation Buchwald precatalyst, such as XPhos Pd G3, is based on its high reactivity and stability, which allows for efficient coupling under relatively mild conditions.[3]

  • Protocol:

    • To an oven-dried Schlenk flask, add 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq), XPhos Pd G3 (0.02 eq), and XPhos (0.04 eq).

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq) as the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the intermediate by column chromatography.

    • Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in 1,4-dioxane (4M) or trifluoroacetic acid in DCM.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Table 1: Comparison of Key Reaction Parameters

ParameterProposed SynthesisRationale and Alternatives
N-Arylation Method Buchwald-Hartwig AminationA highly reliable and versatile method for C-N bond formation.[4] Alternatives like the Ullmann condensation typically require harsher conditions.
Catalyst System XPhos Pd G3 / XPhosA third-generation precatalyst offering high stability and reactivity.[3] Other bulky electron-rich phosphine ligands could be used.
Protecting Group tert-butoxycarbonyl (Boc)Easily introduced and removed under acidic conditions, ensuring selective mono-arylation.
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. Sodium tert-butoxide is a common alternative.[2]
Solvent TolueneA common high-boiling solvent for this type of cross-coupling reaction.

Diagram 1: Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Buchwald-Hartwig Coupling cluster_step3 Step 3: Deprotection Diazepane 1,4-Diazepane BocAnhydride Boc₂O, Et₃N, DCM Diazepane->BocAnhydride ProtectedDiazepane tert-butyl 1,4-diazepane-1-carboxylate BocAnhydride->ProtectedDiazepane Catalyst XPhos Pd G3, XPhos Cs₂CO₃, Toluene ProtectedDiazepane->Catalyst ArylHalide 1-bromo-2-fluoro-4- (methylsulfonyl)benzene ArylHalide->Catalyst CoupledProduct Boc-protected intermediate Catalyst->CoupledProduct Acid HCl in Dioxane or TFA CoupledProduct->Acid FinalProduct 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane Acid->FinalProduct

Caption: A three-stage workflow for the proposed synthesis.

Analytical Verification Protocol

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[5]

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the presence of all expected proton signals and their multiplicities.

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Results: Signals corresponding to the aromatic protons of the substituted phenyl ring, the methyl protons of the sulfonyl group, and the methylene protons of the diazepine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Objective: To identify all unique carbon atoms in the molecule.

    • Protocol: Use the same sample as for ¹H NMR.

    • Expected Results: Resonances for each carbon atom in the aromatic ring, the methylsulfonyl group, and the diazepine ring.

B. Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound.

  • Objective: To confirm the molecular weight of the synthesized product.

  • Protocol: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI).

  • Expected Results: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target compound (C₁₂H₁₇FN₂O₂S).

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[6]

  • Objective: To determine the purity of the final compound and quantify any impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Expected Results: A single major peak corresponding to the target compound, with the purity calculated as the percentage of the area of this peak relative to the total area of all peaks.

Table 2: Analytical Verification and Expected Outcomes

TechniqueParameterExpected Outcome
¹H NMR Chemical Shift, Multiplicity, IntegrationSignals for aromatic, sulfonyl, and diazepine protons with correct integration.
¹³C NMR Chemical ShiftResonances for all unique carbon atoms.
HRMS (ESI) [M+H]⁺A molecular ion peak corresponding to the exact mass of C₁₂H₁₇FN₂O₂S.
HPLC Peak PurityA single major peak with a purity of ≥95%.

Diagram 2: Analytical Verification Workflow

Verification_Workflow cluster_verification Verification Protocol cluster_analysis Analytical Techniques cluster_results Data Interpretation CrudeProduct Crude Final Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR MS Mass Spectrometry (HRMS) CrudeProduct->MS HPLC HPLC Purity Analysis CrudeProduct->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity ≥95% HPLC->Purity VerifiedProduct Verified Product Structure->VerifiedProduct MW->VerifiedProduct Purity->VerifiedProduct

Caption: A workflow for the analytical verification of the final product.

Data Interpretation and Comparison

The core of the independent verification lies in comparing the experimentally obtained data with the theoretically expected values.

  • NMR Data: The obtained chemical shifts, coupling constants, and integration values from ¹H and ¹³C NMR should be consistent with the proposed structure. Any significant deviations could indicate the formation of an isomer or an unexpected side product.

  • MS Data: The measured mass from HRMS should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

  • HPLC Data: The chromatogram should ideally show a single, sharp peak. The presence of other peaks would indicate impurities, which should be quantified.

By systematically comparing the experimental results with these expected outcomes, a researcher can confidently verify the successful synthesis of this compound. This guide provides the necessary framework for this critical scientific endeavor.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Wiley Online Library. Available at: [Link]

  • Buchwald-Hartwig cross-coupling reaction - YouTube. Available at: [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos - NIH. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis Online. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - ALWSCI. Available at: [Link]

  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis - IntechOpen. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane. As a matter of professional laboratory practice, the safe and compliant disposal of chemical waste is paramount to ensuring the safety of personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Waste Classification

  • Fluorinated Aromatic Compounds: These can be persistent in the environment and may produce hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.[1][2]

  • Sulfones: Generally considered to be of low to moderate toxicity, but their thermal decomposition can release sulfur oxides.[3]

  • Diazepanes: This class of compounds can have diverse pharmacological activities, and any residual biological activity should be considered a potential hazard.

Based on these structural alerts, this compound should be treated as hazardous chemical waste . A formal hazardous waste determination must be made at the point of generation.[4][5]

Table 1: Hazard Profile based on Structural Analysis

Structural Moiety Potential Hazards Primary Disposal Consideration
Fluoroaromatic RingPersistence, potential for HF formation upon incineration.High-temperature incineration with appropriate scrubbers.[6]
Methylsulfonyl GroupRelease of sulfur oxides (SOx) upon combustion.Incineration at a facility equipped to handle sulfur-containing waste.
Diazepane RingPotential for biological activity.Denaturation or destruction of the molecule is necessary.

On-Site Waste Management: Segregation and Storage

Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring safe handling.[7][8]

Step-by-Step On-Site Handling Protocol:
  • Waste Identification and Labeling:

    • As soon as the first drop of waste is generated, it must be collected in a designated waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]

    • If the waste is a mixture, all components must be listed by percentage or volume.[7]

  • Container Selection:

    • Use only appropriate, chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[5]

    • Do not use food containers for storing hazardous waste.[7]

  • Segregation:

    • This waste should be segregated as a halogenated organic waste .[10]

    • Do not mix this waste with non-halogenated solvents, acidic or basic waste streams, or oxidizers to prevent unintended reactions.[7]

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][9]

    • The SAA should be a secondary containment area to capture any potential leaks.

    • Keep the volume of waste in the SAA to a minimum. Federal regulations limit accumulation time and quantity.[5]

Disposal Procedure: A Decision Workflow

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[8][9] This method is effective for destroying halogenated organic compounds.[6]

Workflow for Proper Disposal:

DisposalWorkflow A Waste Generation: 1-[2-Fluoro-4-(methylsulfonyl)phenyl] -1,4-diazepane B Hazardous Waste Determination (Treat as Hazardous) A->B C Segregate as Halogenated Organic Waste B->C D Label Container Correctly: 'Hazardous Waste' + Full Chemical Name C->D E Store in Designated SAA (Secondary Containment) D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Transportation and Incineration at a Permitted Facility F->G H Maintain Disposal Records G->H

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance and Record Keeping

All aspects of hazardous waste disposal are governed by strict federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13][14]

  • Waste Manifest: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from its point of generation to its final disposal ("cradle to grave").[4]

  • Training: All personnel handling hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures.[13]

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. These records should be readily accessible for inspection by regulatory agencies.[12]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills or Exposures:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • FacilitiesNet. Complying with OSHA's Hazardous Waste Standards. [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • ACS Publications. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

Personal protective equipment for handling 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane (CAS No. 849924-88-5). As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is designed to be a practical, field-proven resource, grounding every recommendation in established safety protocols and scientific principles.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not fully established, data from suppliers and structurally similar compounds indicate several potential hazards. The presence of a fluorinated aromatic ring, a sulfonyl group, and a diazepane moiety suggests that this compound should be handled with care.

A Safety Data Sheet (SDS) is available from suppliers such as Matrix Scientific and should be consulted before handling this chemical.[1] Based on available data for similar compounds and general chemical safety principles, the primary hazards are anticipated to be:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

These classifications necessitate a robust personal protective equipment (PPE) strategy to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact and absorption. These materials offer good resistance to a range of chemicals.[2] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.Protects against accidental splashes that could cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If these are not available, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.
Donning and Doffing PPE: A Step-by-Step Guide

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following procedure, based on guidelines from the Centers for Disease Control and Prevention (CDC), should be followed meticulously.[3]

Donning Sequence:

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.

  • Mask/Respirator: If required, secure the mask or respirator over your nose and mouth.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it into a bundle.

  • Perform Hand Hygiene.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Mask/Respirator: Remove by handling the straps.

  • Perform Hand Hygiene.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Gown / Lab Coat don2 2. Mask / Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown / Lab Coat doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Goggles / Face Shield doff3->doff4 doff5 5. Mask / Respirator doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

Caption: Sequential workflow for donning and doffing PPE.

Spill and Emergency Response Plan

In the event of a spill, a prompt and informed response is crucial to mitigate risks.[2][4]

Small Spills (manageable by lab personnel):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: As outlined in the table above.

  • Contain the Spill: Use an inert absorbent material (such as vermiculite or sand) to dike the spill and prevent it from spreading.

  • Clean-Up: Gently sweep the absorbent material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Large Spills or Uncontrolled Releases:
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain vapors.

  • Notify: Alert your institution's emergency response team or local emergency services.

  • Provide Information: Be prepared to provide the name of the chemical and any available hazard information to emergency responders.

Spill_Response spill Chemical Spill Occurs assess Assess Severity spill->assess small_spill Small, Manageable Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major alert Alert Nearby Personnel small_spill->alert evacuate Evacuate Area large_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose isolate Isolate Area evacuate->isolate notify Notify Emergency Response isolate->notify

Caption: Decision tree for chemical spill response.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and any relevant hazard warnings.

Disposal:

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not discharge into drains or the environment.

  • Waste Collection: Collect waste material and any contaminated items in a designated, properly labeled, and sealed container.

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.

Conclusion

By adhering to these guidelines, researchers can handle this compound with a high degree of safety. The principles of understanding the hazards, utilizing appropriate PPE, being prepared for emergencies, and responsibly managing storage and disposal are the cornerstones of a strong laboratory safety culture. Always consult the most recent Safety Data Sheet for the most current and comprehensive information.

References

  • Centers for Disease Control and Prevention (CDC). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • SynZeal. Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.